2-Methyl-2-butanethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229571. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-4-5(2,3)6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBYAHJXQVQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061877 | |
| Record name | 2-Butanethiol, 2-methyl- | |
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Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-09-0 | |
| Record name | 2-Methyl-2-butanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Amylthiol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Amyl mercaptan | |
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| Record name | 2-Butanethiol, 2-methyl- | |
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| Record name | 2-Butanethiol, 2-methyl- | |
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| Record name | 2-methylbutane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.313 | |
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| Record name | TERT-AMYLTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26IU670827 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2-butanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-butanethiol, a tertiary thiol, is an organosulfur compound with the chemical formula C5H12S. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-methylbutane-2-thiol .[1][2] Also known by synonyms such as tert-amyl mercaptan, it is a volatile, colorless liquid characterized by a strong, offensive odor.[1][2] This compound and its isomers are of interest in various fields, including flavor and fragrance chemistry, atmospheric science, and as intermediates in chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its interaction with biological systems, particularly in the context of olfaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental settings, and for theoretical modeling.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylbutane-2-thiol | [1][2] |
| Synonyms | This compound, tert-Amyl mercaptan, tert-Pentyl mercaptan | [2] |
| CAS Number | 1679-09-0 | [2] |
| Molecular Formula | C5H12S | [2] |
| Molecular Weight | 104.22 g/mol | [2] |
| Boiling Point | 95.5-97.0 °C | [3] |
| Density | 0.82588 g/cm³ at 20 °C | [3] |
| Flash Point | -1 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Refractive Index | 1.4354 | [3] |
| Vapor Pressure | 49.42 mmHg at 25 °C (estimated) | [2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to tertiary thiols involves the conversion of the corresponding alcohol. The following protocol is a representative method for the synthesis of this compound from 2-methyl-2-butanol. This procedure is adapted from established methods for the synthesis of tertiary alkyl halides from tertiary alcohols, with subsequent conversion to the thiol.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydrosulfide (NaSH)
-
Anhydrous magnesium sulfate (MgSO4)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Formation of 2-chloro-2-methylbutane: In a separatory funnel, cautiously add 25 mL of concentrated hydrochloric acid to 8.0 g of 2-methyl-2-butanol.
-
Gently swirl the funnel for approximately one minute to ensure thorough mixing.
-
Stopper the funnel and shake for 1-2 minutes, periodically venting to release pressure.
-
Allow the mixture to stand for about 10 minutes to complete the reaction and allow the layers to separate.
-
Drain the lower aqueous layer and wash the organic layer with two 20 mL portions of 5% sodium bicarbonate solution to neutralize excess acid. Vent the funnel frequently as carbon dioxide gas will be evolved.
-
Wash the organic layer with 15 mL of saturated sodium chloride solution to aid in the removal of water.
-
Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter the dried organic layer into a round-bottom flask.
-
Conversion to this compound: Prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol.
-
Add the 2-chloro-2-methylbutane dropwise to the sodium hydrosulfide solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
After the addition is complete, continue to stir the reaction mixture for several hours to ensure complete conversion.
-
Work-up and Purification: Quench the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by distillation to obtain the final product.
Analytical Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
The high volatility and strong odor of this compound make it an ideal candidate for analysis by headspace gas chromatography-mass spectrometry (HS-GC-MS). This method is particularly useful for detecting and quantifying trace amounts of the compound in various matrices, such as food and environmental samples.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler
-
GC column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) for sample preconcentration.
-
Helium carrier gas (high purity)
-
Sample vials with septa
-
Standard of this compound for calibration
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., water, beverages), place a known volume (e.g., 5-10 mL) into a headspace vial.
-
For solid samples, a known weight is placed in the vial, and a suitable solvent or water may be added to facilitate the release of volatiles. .
-
-
Headspace Extraction (SPME):
-
Place the sealed vial into the headspace autosampler.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 10-20 minutes) to adsorb the analytes.
-
-
Gas Chromatography:
-
Injector: Transfer the SPME fiber to the GC injector, which is maintained at a high temperature (e.g., 250 °C) to desorb the analytes onto the column. Operate in splitless mode for high sensitivity.
-
Oven Program: A typical temperature program would be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5-10 °C/minute to 200-250 °C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Carrier Gas: Maintain a constant flow of helium (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometry:
-
Ion Source: Use electron ionization (EI) at 70 eV.
-
Scan Range: Acquire mass spectra over a range of m/z 35-300.
-
Identification: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 104) and other fragment ions.
-
Biological Interaction: Olfactory Signaling Pathway
Thiols like this compound are known for their potent odors, which are detected by the olfactory system at very low concentrations. The general mechanism of thiol olfaction involves the interaction of the thiol with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
The binding of a thiol to its cognate OR, which is a G-protein coupled receptor (GPCR), initiates a signal transduction cascade. This process often involves a metal cofactor, such as copper, which is thought to facilitate the binding of the sulfur atom to the receptor.[4] The activated OR, in turn, activates a G-protein (Gα-olf), leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.
Below is a diagram illustrating this generalized olfactory signaling pathway for thiols.
Caption: Generalized olfactory signaling pathway for thiols.
Conclusion
This compound is a chemically significant molecule with distinct properties that make it relevant to various scientific disciplines. Understanding its physicochemical characteristics is fundamental for its safe handling and application. The provided synthetic and analytical protocols offer a practical framework for researchers working with this compound. Furthermore, elucidating its interaction with olfactory receptors contributes to the broader understanding of chemosensory perception. This guide serves as a valuable technical resource for professionals engaged in research and development involving this compound and related organosulfur compounds.
References
An In-depth Technical Guide to 2-Methyl-2-butanethiol: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-2-butanethiol (also known as tert-amyl mercaptan), a tertiary thiol of interest in various chemical and pharmaceutical research areas. This document details its chemical structure, physicochemical properties, synthesis protocols, and analytical characterization methods.
Chemical Identity and Properties
This compound is an organosulfur compound with a distinct odor.[1] Its chemical identity and key physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-methylbutane-2-thiol[1] |
| Synonyms | tert-Amyl mercaptan, t-Amyl mercaptan, 2-Methyl-2-mercaptobutane, tert-Pentyl mercaptan[1][2] |
| CAS Number | 1679-09-0[2] |
| Molecular Formula | C₅H₁₂S[2] |
| Molecular Weight | 104.21 g/mol [2] |
| SMILES | CCC(C)(C)S |
| InChI | InChI=1S/C5H12S/c1-4-5(2,3)6/h6H,4H2,1-3H3[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid with a strong, disagreeable odor |
| Boiling Point | 99 °C[3] |
| Density | 0.83 g/cm³[3] |
| Flash Point | -1 °C[3] |
| pKa | 11.35 (at 25 °C)[3] |
| LogP | 2.630[3] |
Synthesis of this compound
The synthesis of tertiary thiols such as this compound can be challenging due to the potential for elimination side reactions.[4] A common and effective method involves a two-step process starting from the corresponding tertiary alcohol, 2-methyl-2-butanol. The first step is the conversion of the alcohol to the tertiary alkyl halide, followed by substitution with a thiol group donor.
Experimental Protocol: Synthesis of 2-Chloro-2-methylbutane (Intermediate)
This procedure is adapted from the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol.
-
Reaction Setup: In a 250 mL separatory funnel, combine 50 mL (0.47 mol) of 2-methyl-2-butanol and 125 mL of concentrated hydrochloric acid.
-
Reaction: Swirl the mixture gently for one minute. Stopper the funnel and shake for approximately 10-15 minutes, periodically venting to release pressure.
-
Work-up: Allow the layers to separate. Remove and discard the lower aqueous layer.
-
Washing: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as carbon dioxide gas will be evolved. Discard the aqueous layer. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Decant the dried liquid into a distillation apparatus and purify by distillation. Collect the fraction boiling at 84-86 °C.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of n-dodecyl mercaptan from the corresponding bromide and thiourea.[5]
-
Isothiouronium Salt Formation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 20 g (0.19 mol) of 2-chloro-2-methylbutane, 14.5 g (0.19 mol) of thiourea, and 100 mL of 95% ethanol. Reflux the mixture for 3 hours.
-
Hydrolysis: To the reaction mixture, add a solution of 15 g (0.375 mol) of sodium hydroxide in 150 mL of water. Reflux the mixture for an additional 2 hours. The product will separate as an oily layer.
-
Work-up: Cool the mixture and transfer it to a separatory funnel. Separate the layers.
-
Extraction: Acidify the aqueous layer with dilute sulfuric acid and extract with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. Purify the crude product by distillation under reduced pressure.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a key technique for the structural elucidation of this compound.
Table 3: ¹H NMR Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -SH | ~1.3 | Singlet | 1H |
| -CH₂- | ~1.61 | Quartet | 2H |
| -C(CH₃)₂ | ~1.36 | Singlet | 6H |
| -CH₂CH₃ | ~0.99 | Triplet | 3H |
Note: Data is based on typical values for similar structures and may vary slightly based on experimental conditions.[6]
-
Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 400 MHz.
-
Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 3-4 s
-
Spectral Width: 10-12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of this compound and to confirm its molecular weight and fragmentation pattern.
Table 4: Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 104 | [M]⁺ (Molecular Ion) |
| 71 | [M - SH]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | [C₃H₇]⁺ |
Note: Fragmentation patterns are predicted based on the structure and may be confirmed by experimental data.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or diethyl ether (e.g., 1 mg/mL).
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector (or equivalent).
-
GC Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-300.
-
Applications in Research and Drug Development
While direct applications of this compound in pharmaceuticals are not extensively documented, its structural features as a tertiary thiol make it a molecule of interest for researchers in drug development for several reasons:
-
Building Block for Synthesis: The thiol group is a versatile functional handle for the synthesis of more complex molecules. It can participate in various reactions such as nucleophilic substitution, addition to electrophiles, and oxidation to disulfides. This makes this compound a potential starting material or intermediate in the synthesis of novel drug candidates.
-
Enzyme Inhibition Studies: The thiol group is known to interact with metal ions in the active sites of metalloenzymes. Tertiary thiols, with their increased steric bulk compared to primary thiols, could be investigated as selective inhibitors of certain enzymes.
-
Prodrug Strategies: The thiol group can be masked with a protecting group to create a prodrug that releases the active thiol-containing molecule under specific physiological conditions.
-
Biological Effects of Mercaptans: Studies on similar mercaptans, such as tert-butyl mercaptan, have indicated potential biological effects, including interactions with the cholinergic system and induction of oxidative stress.[7] While these effects are noted in the context of toxicology, they suggest that molecules of this class can interact with biological systems, warranting further investigation for potential therapeutic or adverse effects.
It is important to note that due to the strong odor and potential toxicity of volatile thiols, proper safety precautions must be taken when handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.
References
- 1. tert-Amylthiol | C5H12S | CID 15511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanethiol, 2-methyl- [webbook.nist.gov]
- 3. 1679-09-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound(1679-09-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-butanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methyl-2-butanethiol (also known as tert-amyl mercaptan), a tertiary thiol of interest in various chemical and pharmaceutical applications. The document details three core synthetic strategies: nucleophilic substitution of a tertiary alcohol, nucleophilic substitution of a tertiary alkyl halide, and the addition of hydrogen sulfide to an alkene. Each method is presented with detailed experimental protocols, quantitative data where available, and logical workflow diagrams to facilitate understanding and replication. This guide is intended for an audience with a strong background in organic chemistry and aims to be a valuable resource for laboratory synthesis and process development.
Introduction
This compound (CAS No. 1679-09-0) is an organosulfur compound with the chemical formula C5H12S.[1] As a tertiary thiol, it exhibits unique reactivity and physical properties that make it a valuable intermediate in organic synthesis. Its structural isomer, 2-methyl-1-butanethiol, is noted for its use as a flavoring agent.[2] Understanding the viable synthetic routes to this compound is crucial for its application in research and development. This guide will explore the most common and practical methods for its preparation.
Synthesis Pathways
Three primary pathways for the synthesis of this compound are discussed:
-
Pathway 1: Synthesis from 2-Methyl-2-butanol via an SN1 reaction.
-
Pathway 2: Synthesis from a 2-halo-2-methylbutane intermediate.
-
Pathway 3: Synthesis from isoamylene (a mixture of 2-methyl-2-butene and 2-methyl-1-butene) via electrophilic addition.
The following sections will provide detailed experimental procedures and data for each pathway.
Pathway 1: Synthesis from 2-Methyl-2-butanol
This pathway involves the direct conversion of a tertiary alcohol, 2-methyl-2-butanol, to the corresponding thiol. The reaction proceeds through an SN1 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water), leading to the formation of a stable tertiary carbocation. This carbocation is then attacked by a sulfur nucleophile. While direct conversion using hydrogen sulfide is feasible, a common and well-documented approach involves a two-step process via a halide intermediate, which will be detailed in Pathway 2. For the purpose of a conceptual one-pot synthesis, a generalized protocol is presented below.
Experimental Protocol (Conceptual)
-
Reaction Setup: In a well-ventilated fume hood, a pressure-rated reactor is charged with 2-methyl-2-butanol and a suitable acidic catalyst.
-
Introduction of Hydrogen Sulfide: The reactor is cooled, and a molar excess of hydrogen sulfide (H₂S) is introduced.
-
Reaction Conditions: The mixture is heated to a specified temperature to facilitate the SN1 reaction. The reaction progress is monitored by techniques such as gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reactor is cooled, and excess H₂S is safely vented. The crude product is washed with a basic solution to remove any remaining acid and H₂S. The organic layer is then dried and purified by fractional distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-2-butanol | N/A |
| Reagent | Hydrogen Sulfide (H₂S) | N/A |
| Catalyst | Acid Catalyst (e.g., H₂SO₄) | N/A |
| Theoretical Yield | Dependent on scale | N/A |
| Actual Yield | Data not available | N/A |
Logical Workflow
Pathway 2: Synthesis from 2-halo-2-methylbutane
This two-step pathway is a highly practical and common method for synthesizing tertiary thiols. It first involves the conversion of 2-methyl-2-butanol to a more reactive tertiary alkyl halide, such as 2-chloro-2-methylbutane. The resulting halide is then subjected to nucleophilic substitution with a hydrosulfide salt to yield the desired thiol.
Step 2a: Synthesis of 2-Chloro-2-methylbutane
The conversion of the tertiary alcohol to the tertiary chloride proceeds readily via an SN1 mechanism in the presence of concentrated hydrochloric acid.[3]
-
Reaction Setup: To a separatory funnel, add 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated (12 M) hydrochloric acid.[3]
-
Reaction: Swirl the funnel without a stopper for 2-3 minutes to ensure thorough mixing. Then, stopper the funnel and shake for approximately 5 minutes, venting frequently to release any pressure buildup.[3]
-
Work-up: Allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with two 20-mL portions of 5% sodium bicarbonate solution, again venting frequently.[3] Next, wash the organic layer with a 15-mL portion of saturated aqueous NaCl solution.[3]
-
Drying: Transfer the organic layer to a small Erlenmeyer flask and dry over anhydrous calcium chloride pellets.[3]
-
Purification: Decant the dried product into a distillation flask and purify by simple distillation. The boiling point of 2-chloro-2-methylbutane is approximately 82-85°C.[4]
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-2-butanol | [3] |
| Reagent | Concentrated Hydrochloric Acid (12 M) | [3] |
| Product | 2-Chloro-2-methylbutane | [3] |
| Yield | Typically high, though specific quantitative yield is not provided in the reference. | [3] |
| Boiling Point | 82-85 °C | [4] |
Step 2b: Synthesis of this compound from 2-Chloro-2-methylbutane
The synthesized 2-chloro-2-methylbutane can then be converted to the thiol by reaction with a nucleophilic sulfur source like sodium hydrosulfide (NaSH).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (0.02-0.04 mol) in N,N-dimethylformamide (DMF) (50-80 mL) under a nitrogen atmosphere. A phase transfer catalyst such as tetrabutylammonium bromide (1-2 g) can be added.[5]
-
Addition of Alkyl Halide: Add 2-chloro-2-methylbutane (0.02 mol) to the flask.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-10 hours.[5]
-
Work-up: After the reaction is complete, add 50-100 mL of water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated brine, dry over an anhydrous drying agent, and filter.[5]
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or fractional distillation to yield the final product.[5] A yield of over 80% can be expected based on a similar reaction.[5]
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-2-methylbutane | [5] |
| Reagent | Sodium Hydrosulfide (NaSH) | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | [5] |
| Reaction Time | 8-10 hours | [5] |
| Yield | > 80% | [5] |
| Boiling Point | 99 °C | [6] |
| Density | 0.83 g/cm³ | [6] |
Experimental Workflow
Pathway 3: Synthesis from Isoamylene
This industrial-style approach involves the direct addition of hydrogen sulfide to a mixture of isoamylenes (2-methyl-2-butene and 2-methyl-1-butene). The reaction typically requires a catalyst and proceeds via an electrophilic addition mechanism, following Markovnikov's rule to yield the tertiary thiol.
Experimental Protocol (Generalized)
-
Catalyst Bed Preparation: A flow reactor is packed with a suitable solid acid catalyst, such as an acidic ion-exchange resin or a supported transition metal catalyst.
-
Reactant Feed: A gaseous mixture of isoamylene and a molar excess of hydrogen sulfide is passed through the heated catalyst bed.
-
Reaction Conditions: The reaction is carried out at elevated temperature and pressure to ensure the reactants are in the gas phase and to promote the reaction rate.
-
Condensation and Separation: The product stream exiting the reactor is cooled to condense the this compound and any unreacted isoamylene. The non-condensable hydrogen sulfide is recycled.
-
Purification: The condensed liquid is subjected to fractional distillation to separate the desired thiol from unreacted starting material and any byproducts.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Isoamylene (2-methyl-2-butene, 2-methyl-1-butene) | N/A |
| Reagent | Hydrogen Sulfide (H₂S) | N/A |
| Catalyst | Solid Acid Catalyst | N/A |
| Temperature | Elevated | N/A |
| Pressure | Elevated | N/A |
| Yield | Data not available for this specific reaction | N/A |
Process Flow Diagram
Conclusion
This technical guide has detailed three primary synthesis pathways for this compound. The choice of method will depend on the desired scale, available starting materials, and equipment. For laboratory-scale synthesis, Pathway 2, involving the conversion of 2-methyl-2-butanol to 2-chloro-2-methylbutane followed by nucleophilic substitution with sodium hydrosulfide, offers a reliable and high-yielding route. Pathway 3, the direct addition of hydrogen sulfide to isoamylene, is more suited for industrial-scale production. While a direct one-pot synthesis from the alcohol (Pathway 1) is conceptually possible, it is less documented in readily available literature compared to the two-step approach. The provided protocols and data serve as a solid foundation for researchers and professionals in the synthesis of this important tertiary thiol. Further optimization of reaction conditions may be necessary to achieve desired purity and yield for specific applications.
References
- 1. 2-Butanethiol, 2-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]
- 6. 1679-09-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Thermodynamic Properties of 2-Methyl-2-butanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimentally determined and computationally derived thermodynamic properties of 2-methyl-2-butanethiol (also known as tert-amyl mercaptan). The data presented herein is critical for professionals in research and development, particularly in fields such as pharmacology, materials science, and chemical engineering, where a thorough understanding of the energetic properties of organosulfur compounds is essential.
Core Thermodynamic Data
The thermodynamic properties of this compound have been meticulously investigated, with much of the foundational experimental work conducted by Scott, Douslin, et al. and documented in the Journal of Physical Chemistry in 1962. The following tables summarize the key quantitative data available for this compound, primarily sourced from the NIST Chemistry WebBook which compiles critically evaluated data from various sources, including the aforementioned study.[1][2][3]
Table 1: Enthalpic and Entropic Properties of this compound
| Property | Value | Units | Method | Reference |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -126.9 ± 0.92 | kJ/mol | Combustion Calorimetry | Scott, Douslin, et al., 1962[3] |
| Enthalpy of Vaporization (ΔvapH°) | 35.73 | kJ/mol | Scott, Douslin, et al., 1962 | |
| Enthalpy of Transition (Crystal II to I, ΔtrsH) | 7.9793 | kJ/mol | Adiabatic Calorimetry | Scott, Douslin, et al., 1962 |
| Enthalpy of Fusion (ΔfusH) | 0.6084 | kJ/mol | Adiabatic Calorimetry | Scott, Douslin, et al., 1962 |
| Entropy of Transition (Crystal II to I, ΔtrsS) | 50.15 | J/mol·K | Adiabatic Calorimetry | Scott, Douslin, et al., 1962 |
| Entropy of Fusion (ΔfusS) | 3.59 | J/mol·K | Adiabatic Calorimetry | Scott, Douslin, et al., 1962 |
Table 2: Phase Transition Temperatures and Other Physical Properties
| Property | Value | Units | Method | Reference |
| Triple Point Temperature (Ttriple) | 169.25 | K | Adiabatic Calorimetry | Scott, Douslin, et al., 1962[1] |
| Normal Boiling Point (Tboil) | 371.95 | K | Scott, Douslin, et al., 1962[1] | |
| Critical Temperature (Tc) | 570.1 | K | ||
| Molecular Formula | C5H12S | - | - | - |
| Molecular Weight | 104.214 | g/mol | - | - |
Experimental Protocols
The determination of the thermodynamic properties of this compound involves several key experimental techniques. While the full, detailed protocols from the original publications are extensive, this section outlines the principles of the methodologies employed.
Low-Temperature Adiabatic Calorimetry
The heat capacity (Cp) and the enthalpies and entropies of phase transitions (fusion and solid-solid transitions) of this compound were determined using low-temperature adiabatic calorimetry.
Methodology:
-
A highly purified sample of this compound is placed in a calorimeter vessel.
-
The calorimeter is cooled to a very low temperature, typically near absolute zero.
-
Electrical energy is supplied to the sample in small, precisely measured increments to raise its temperature.
-
The temperature change resulting from each energy input is carefully measured.
-
By keeping the surroundings of the calorimeter at the same temperature as the sample (adiabatic conditions), heat exchange with the environment is minimized.
-
The heat capacity at a given temperature is calculated from the amount of electrical energy supplied and the corresponding temperature rise.
-
By continuously measuring the heat capacity as a function of temperature, the standard molar entropy (S°) can be calculated by integrating C_p_/T from 0 K to the desired temperature.
-
Enthalpies of phase transitions are determined by measuring the total energy required to complete the transition at a constant temperature.
Rotating-Bomb Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that was determined for this compound using rotating-bomb calorimetry, a technique specifically adapted for sulfur-containing organic compounds.
Methodology:
-
A precisely weighed sample of this compound is sealed in a platinum crucible within a high-pressure vessel, the "bomb."
-
The bomb is filled with a known excess of pure oxygen.
-
The bomb is placed in a calorimeter, which is a container with a known quantity of water.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The rotation of the bomb ensures that the combustion products, including sulfuric acid, form a uniform solution, which is crucial for accurate measurements with sulfur compounds.
-
The temperature change of the calorimeter system is measured with high precision.
-
The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter.
-
Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄), the standard enthalpy of formation of this compound is calculated.
Vapor Pressure Measurements
The enthalpy of vaporization (ΔvapH) can be determined from vapor pressure measurements at different temperatures.
Methodology:
-
The vapor pressure of liquid this compound is measured at a series of accurately controlled temperatures.
-
The data is then used in the Clausius-Clapeyron equation, which relates the change in vapor pressure with temperature to the enthalpy of vaporization.
-
A plot of the natural logarithm of vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) yields a straight line.
-
The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.
Logical Workflow for Thermodynamic Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of this compound, based on the methodologies described.
Caption: Experimental workflow for determining thermodynamic properties.
References
Spectral Analysis of 2-Methyl-2-butanethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive spectral analysis of 2-Methyl-2-butanethiol, a volatile organosulfur compound. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -SH | ~1.3-1.6 | Singlet | 1H |
| -CH₂- | 1.610 | Quartet | 2H |
| -CH₃ (ethyl) | 0.990 | Triplet | 3H |
| -C(CH₃)₂ | 1.358 | Singlet | 6H |
Note: The chemical shift of the thiol proton (-SH) can be variable and may broaden or shift depending on concentration, solvent, and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of readily available experimental data, predicted chemical shifts are provided below. These predictions are based on computational models and offer a reliable estimation of the expected spectral data.
| Assignment | Predicted Chemical Shift (ppm) |
| -C-SH (quaternary) | ~45-55 |
| -CH₂- | ~30-40 |
| -C(CH₃)₂ | ~25-35 |
| -CH₃ (ethyl) | ~5-15 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in a deuterated solvent (e.g., CDCl₃, D₂O).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts.
-
The solution is then transferred to an NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.
-
A series of radiofrequency pulses are applied to the sample, and the resulting signals are detected and recorded.
-
The acquired data is then processed using Fourier transformation to generate the NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| S-H stretch | 2550-2600 | Weak |
| C-H stretch (alkane) | 2850-2975 | Strong |
| C-H bend (alkane) | 1365-1470 | Medium |
| C-S stretch | 600-700 | Weak to Medium |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
The plates are carefully pressed together to form a thin liquid film.
Data Acquisition:
-
The salt plates containing the sample are placed in the sample holder of the FTIR spectrometer.
-
A beam of infrared radiation is passed through the sample.
-
The detector measures the amount of radiation that passes through the sample at each wavelength.
-
The resulting data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹) to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Mass Spectral Data
The mass spectrum of this compound shows a molecular ion peak and several fragment ions.
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 104 | 18.9 | [M]⁺ (Molecular Ion) |
| 89 | 10.7 | [M - CH₃]⁺ |
| 71 | 100.0 | [M - SH]⁺ or [M - C₂H₅]⁺ |
| 57 | 28.1 | [C₄H₉]⁺ |
| 43 | 46.2 | [C₃H₇]⁺ |
Experimental Protocol for Mass Spectrometry (GC-MS)
Sample Introduction (Gas Chromatography):
-
A dilute solution of this compound is injected into a gas chromatograph (GC).
-
The GC separates the components of the sample based on their volatility and interaction with the stationary phase of the column.
-
The separated this compound then enters the mass spectrometer.
Ionization and Analysis (Mass Spectrometry):
-
In the ion source of the mass spectrometer, the this compound molecules are bombarded with electrons (Electron Ionization - EI), causing them to lose an electron and form positively charged molecular ions ([M]⁺).
-
The molecular ions are often unstable and fragment into smaller, positively charged ions.
-
These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, and this information is used to generate the mass spectrum.
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: A logical workflow for the spectral analysis of a chemical compound.
Mass Spectrometry Fragmentation Pathway
This diagram visualizes the primary fragmentation pathways of this compound in an electron ionization mass spectrometer.
Caption: Fragmentation pattern of this compound in Mass Spectrometry.
The Elusive Natural Provenance of 2-Methyl-2-butanethiol: A Technical Guide
An extensive review of scientific literature and chemical databases reveals a notable absence of evidence for the discovery of 2-Methyl-2-butanethiol in nature. This technical guide addresses this lack of a known natural source and instead provides a comprehensive overview of the compound's physicochemical properties, spectroscopic data, and the analytical methodologies that would be integral to its identification should it be discovered in a natural matrix. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this compound, whether for synthetic applications, as a reference standard, or in the speculative search for its natural origins.
Physicochemical Properties
This compound, also known as tert-amyl mercaptan, is a volatile, organosulfur compound. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H12S |
| Molecular Weight | 104.22 g/mol |
| CAS Number | 1679-09-0 |
| Boiling Point | 95.5-97.0 °C[1] |
| Density | 0.82588 g/cm³ at 20 °C[1] |
| Solubility | Slightly soluble in Chloroform and Methanol |
Spectroscopic Data for Identification
The definitive identification of this compound in any sample would rely on spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is the principal technique for identifying volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 104 | 34.78 | [M]+ (Molecular ion) |
| 71 | 68.26 | [M - SH]+ |
| 55 | 41.05 | [C4H7]+ |
| 43 | 99.99 | [C3H7]+ (Base Peak) |
| 41 | 49.98 | [C3H5]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are indicative of the electronic environment of each nucleus.
¹H NMR (399.65 MHz, CDCl₃) [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.63 | m | 1H | -SH |
| 1.61 | q | 2H | -CH₂- |
| 1.36 | s | 6H | -C(CH₃)₂- |
| 0.99 | t | 3H | -CH₃ |
¹³C NMR
| Chemical Shift (ppm) | Assignment |
| ~45 | -C(SH)- |
| ~37 | -CH₂- |
| ~28 | -C(CH₃)₂- |
| ~9 | -CH₃ |
Experimental Protocols for Potential Identification in Natural Sources
While this compound has not been reported in nature, its discovery would likely involve the following established methodologies for the analysis of volatile sulfur compounds.
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This is a common technique for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace before analysis.
Protocol:
-
Sample Preparation: A known quantity of the sample matrix (e.g., homogenized plant tissue, fruit pulp, or animal secretion) is placed in a headspace vial. An internal standard may be added for quantification purposes. The vial is then securely sealed with a PTFE-lined septum.
-
Equilibration: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. Agitation may be used to facilitate this process.
-
Extraction: An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.
-
Desorption and GC-MS Analysis: The SPME fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column. The GC separates the components of the volatile mixture, and the mass spectrometer detects and identifies the individual compounds based on their mass spectra.
Derivatization of Thiols for GC Analysis
To improve the chromatographic properties and detection of thiols, a derivatization step can be employed. This is particularly useful for reducing tailing and improving peak shape.
Protocol (using S-alkylation with pentafluorobenzyl bromide):
-
Extraction: The volatile compounds, including thiols, are first extracted from the sample matrix using an appropriate solvent (e.g., dichloromethane).
-
Derivatization Reaction: The extract is concentrated, and a solution of pentafluorobenzyl bromide (PFBBr) in a suitable solvent is added, along with a base (e.g., potassium carbonate) to facilitate the reaction. The mixture is incubated at a controlled temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).
-
Work-up: After the reaction, the mixture is cooled, and the excess reagent and by-products are removed through a liquid-liquid extraction or solid-phase extraction cleanup step.
-
GC-MS Analysis: The resulting solution containing the stable, less polar PFB derivatives of the thiols is then analyzed by GC-MS.
Visualizations
The following diagrams illustrate the general workflows and principles involved in the analytical techniques described.
Caption: A generalized workflow for the analysis of volatile compounds using HS-SPME-GC-MS.
Caption: A simplified representation of a possible mass spectral fragmentation pathway for this compound.
References
An In-depth Technical Guide to the Safe Handling of 2-Methyl-2-butanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methyl-2-butanethiol (CAS RN: 1679-09-0), also known as tert-amyl mercaptan. The following sections detail the chemical and physical properties, hazard identification, personal protective equipment, handling and storage procedures, emergency protocols, and disposal considerations. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C5H12S | [1][2] |
| Molecular Weight | 104.22 g/mol | [2] |
| CAS Registry Number | 1679-09-0 | [1] |
| Appearance | Colorless liquid with a strong, offensive odor | [3] |
| Boiling Point | 95.5-97.0 °C | |
| Density | 0.82588 g/cm³ at 20 °C | |
| Melting Point | -104 °C |
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as a flammable liquid and is harmful if swallowed or inhaled. It can also cause skin and eye irritation.[3][4]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or in poorly ventilated areas.[5][7] |
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is mandatory for the safe handling and storage of this compound.
General Handling Protocol
-
Work Area Preparation : All work with this compound must be conducted in a well-ventilated chemical fume hood.[8] Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.
-
Dispensing : Ground and bond containers when transferring the material to prevent static discharge.[7] Use only non-sparking tools.
-
Heating : Avoid heating the substance. If heating is necessary, use a water bath or heating mantle with precise temperature control. Keep away from open flames, sparks, and hot surfaces.[8]
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces.
Storage Protocol
-
Container : Store in a tightly closed container.[8]
-
Location : Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[8][9] The storage area should be a designated flammables cabinet.
-
Incompatible Materials : Store separately from strong oxidizing agents, strong bases, strong acids, and metals.[5]
Emergency Procedures
In the event of an emergency, follow these procedures.
Spill Response Protocol
-
Evacuate : Immediately evacuate the area and alert others.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.[5]
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Large Spills : For large spills, contact your institution's environmental health and safety department immediately.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]
Disposal
All waste containing this compound must be disposed of as hazardous waste.[4] Collect waste in a properly labeled, sealed container and follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: General handling workflow for this compound.
Caption: Decision tree for responding to a spill.
References
- 1. 2-Butanethiol, 2-methyl- [webbook.nist.gov]
- 2. tert-Amylthiol | C5H12S | CID 15511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1679-09-0 [chemicalbook.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. ICSC 0019 - 2-METHYL-2-PROPANETHIOL [inchem.org]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-2-butanethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Methyl-2-butanethiol, also known as tert-amyl mercaptan. The protocol outlines a two-step synthetic route, commencing with the conversion of 2-methyl-2-butanol to 2-chloro-2-methylbutane, followed by the subsequent thiolation to yield the target compound. This tertiary thiol is a valuable building block in organic synthesis and finds applications in the development of various pharmaceuticals and other specialty chemicals.
Data Presentation
The following table summarizes the key quantitative data for the reactants and products involved in this synthetic protocol.
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Typical Yield (%) |
| 2-Methyl-2-butanol | 88.15 | 0.805 | 102 | - |
| 2-Chloro-2-methylbutane | 106.59 | 0.866 | 85-86 | 78-88[1][2] |
| Sodium Hydrosulfide (NaSH) | 56.06 | 1.79 | - | - |
| This compound | 104.21 | 0.834 | 97-99 | Estimated >70% |
Experimental Protocols
This synthesis is performed in two main stages: the preparation of the intermediate 2-chloro-2-methylbutane, and its subsequent conversion to this compound.
Part 1: Synthesis of 2-Chloro-2-methylbutane
This procedure details the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol via an SN1 reaction with concentrated hydrochloric acid.[3][4][5][6]
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated Hydrochloric Acid (12 M)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Calcium Chloride
-
Separatory funnel (125 mL or 250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, add 10 mL of 2-methyl-2-butanol to a 125 mL separatory funnel. Carefully add 25 mL of concentrated hydrochloric acid to the separatory funnel.[5]
-
Reaction: Gently swirl the separatory funnel without the stopper for approximately one minute. Stopper the funnel, invert it, and immediately vent to release any pressure. Shake the funnel for about 5 minutes, venting frequently.[3][5]
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (2-chloro-2-methylbutane), and the lower layer is the aqueous acidic layer.
-
Work-up:
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer with 10 mL of water. Separate and discard the aqueous layer.[5]
-
Wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved. Separate and discard the aqueous layer.[3]
-
Wash the organic layer with 10 mL of saturated sodium chloride solution (brine) to aid in the removal of water.[6]
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to remove residual water. Swirl the flask intermittently for about 15 minutes.[3]
-
Isolation: Decant or filter the dried liquid into a pre-weighed round-bottom flask. The product can be further purified by simple distillation, collecting the fraction boiling between 82-85°C.[6] A yield of 78% or higher is typically expected.[2]
Part 2: Synthesis of this compound
This procedure describes the conversion of 2-chloro-2-methylbutane to this compound using sodium hydrosulfide.
Materials:
-
2-Chloro-2-methylbutane (from Part 1)
-
Sodium Hydrosulfide (NaSH), anhydrous
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Dilute Hydrochloric Acid
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in ethanol. For every 1 mole of 2-chloro-2-methylbutane, use approximately 1.2 to 1.5 moles of sodium hydrosulfide.
-
Reaction: Add the 2-chloro-2-methylbutane dropwise to the stirred solution of sodium hydrosulfide in ethanol. After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash them with dilute hydrochloric acid, followed by deionized water, and finally with saturated sodium chloride solution.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under a nitrogen atmosphere to obtain the final product.
Visualizations
The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis Of 2-Methylbutane Report - 886 Words | Bartleby [bartleby.com]
- 3. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. studylib.net [studylib.net]
- 6. personal.tcu.edu [personal.tcu.edu]
Application of 2-Methyl-2-butanethiol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-butanethiol, also known as tert-amyl mercaptan, is a versatile organosulfur compound with significant applications in organic synthesis. Its nucleophilic nature and the reactivity of the thiol group make it a valuable reagent for the formation of carbon-sulfur bonds, a key structural motif in many pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Physicochemical Data
| Property | Value |
| CAS Number | 1679-09-0[1] |
| Molecular Formula | C5H12S[1] |
| Molecular Weight | 104.21 g/mol [1] |
| Boiling Point | 95.5-97.0 °C[2] |
| Density | 0.82588 g/cm³ at 20 °C[2] |
Key Applications in Organic Synthesis
This compound is primarily utilized in three main classes of reactions:
-
Nucleophilic Substitution Reactions: As a potent nucleophile, the thiolate anion of this compound can readily displace leaving groups from various electrophiles to form thioethers.
-
Michael Addition Reactions: It can act as a soft nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, leading to the formation of β-thioethers.
-
Radical Addition to Alkenes: In the presence of a radical initiator, this compound can undergo anti-Markovnikov addition to alkenes, providing a facile route to functionalized thioethers.
These reactions are fundamental in the synthesis of complex organic molecules and are particularly relevant in drug discovery and development for the introduction of the tert-amylthio group, which can modulate the lipophilicity and metabolic stability of drug candidates.
Application 1: Synthesis of tert-Amyl Thioethers via Nucleophilic Substitution
Reaction Principle
This compound can be deprotonated with a suitable base to form the corresponding thiolate, which then acts as a strong nucleophile. This thiolate can react with alkyl, allyl, or benzyl halides in an S\textsubscript{N}2 or S\textsubscript{N}1 manner, depending on the substrate, to yield the corresponding tert-amyl thioether. The tertiary nature of the alkyl group in this compound can influence the reaction pathway, with primary halides favoring S\textsubscript{N}2 and tertiary halides favoring S\textsubscript{N}1 mechanisms.[3][4]
Experimental Protocol (General Procedure)
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq.) dropwise.
-
Let the reaction warm to room temperature and stir until the starting materials are consumed (monitor by TLC or GC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with the chosen organic solvent (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-amyl thioether.
Visualization of the Workflow
Caption: Workflow for the synthesis of tert-amyl thioethers via nucleophilic substitution.
Application 2: Asymmetric Sulfa-Michael Addition to Enones
Reaction Principle
The conjugate addition of thiols to electron-deficient alkenes, known as the thia-Michael or sulfa-Michael reaction, is a powerful tool for C-S bond formation.[5][6] This reaction can be rendered asymmetric through the use of chiral catalysts, providing enantiomerically enriched products. An organocatalytic approach using a bifunctional thiourea catalyst has been shown to be effective for the addition of sterically hindered thiols to enone diesters.[7]
Experimental Protocol
This protocol is adapted from a reported procedure for the asymmetric sulfa-Michael addition of 2-methylpropane-2-thiol to an enone diester and is expected to be applicable to this compound with minor modifications.[7]
Materials:
-
Enone diester (1.0 eq.)
-
This compound (5.3 eq.)
-
Chiral bifunctional triaryliminophosphorane-thiourea organocatalyst (0.10 eq.)
-
Anhydrous diethyl ether (Et₂O)
-
Trifluoroacetic acid (TFA) solution in toluene (0.5 M)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Charge a flame-dried test tube with the enone diester (1.0 eq.) and anhydrous Et₂O.
-
Cool the reaction mixture to -60 °C using a cryogenic cooling apparatus and stir for 15 minutes.
-
Add the chiral organocatalyst (0.10 eq.), followed by this compound (5.3 eq.).
-
Stir the reaction at -60 °C for 24 hours.
-
Quench the reaction at -60 °C by adding the TFA solution in toluene.
-
Remove the solvent in vacuo.
-
Purify the crude material using flash column chromatography with a hexanes/EtOAc gradient to yield the α-sulfaketone.
Quantitative Data (Expected for a similar reaction)
| Entry | Thiol | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 2-Methylpropane-2-thiol | 100 | Not Reported in Abstract |
(Data adapted from a study on a similar thiol)[7]
Visualization of the Signaling Pathway (Catalytic Cycle)
References
- 1. 2-Butanethiol, 2-methyl- [webbook.nist.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. chem.uci.edu [chem.uci.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of 2-Methyl-2-butanethiol in Petroleum Products
Introduction
2-Methyl-2-butanethiol, also known as tert-amyl mercaptan, is a volatile sulfur compound that can be present in various light petroleum liquids. The presence and concentration of sulfur compounds like this compound are critical quality parameters for petroleum products. These compounds can be odorous, corrosive to equipment, and can inhibit or destroy catalysts used in downstream processing.[1][2] Therefore, accurate identification and quantification are essential for process control and to ensure final products meet regulatory specifications. This application note details the analysis of this compound in light petroleum liquids using gas chromatography with a sulfur-selective detector, in accordance with methodologies similar to ASTM D5623.[1][2][3]
Principle
This method utilizes gas chromatography (GC) to separate the volatile components of the petroleum sample. A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), is used for the specific detection and quantification of sulfur-containing compounds like this compound.[2] The SCD provides a linear and equimolar response to sulfur compounds, allowing for accurate quantification.[2]
Experimental Protocols
1. Sample Preparation
-
Scope: This protocol is applicable to light petroleum liquids such as distillates and gasoline motor fuels with a final boiling point of approximately 230°C or lower.[1][3]
-
Procedure:
-
Obtain a representative sample of the light petroleum liquid.
-
If the sample contains high concentrations of sulfur compounds (above 100 mg/kg), dilute it with a suitable sulfur-free solvent (e.g., isooctane) to bring the concentration within the calibrated range of the instrument.[1][2]
-
For calibration, prepare a stock solution of this compound in a sulfur-free solvent at a concentration of approximately 10,000 ppm.[2]
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 ppm to 100 ppm).[2]
-
An internal standard may be added to both the sample and calibration standards to improve the precision of the analysis.[2]
-
2. Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
-
Instrumentation: A gas chromatograph equipped with a split/splitless inlet and a Sulfur Chemiluminescence Detector (SCD) is used.[2]
-
GC Conditions (Example):
-
Column: Agilent DB-1, 30 m x 0.32 mm, 4.0 µm film thickness (or equivalent)
-
Inlet: Split/splitless, operated in split mode with a split ratio of 10:1.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 3.5 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL
-
-
SCD Conditions (Example):
-
Burner Temperature: 800 °C
-
Detector Base Temperature: 300 °C
-
Ozone Flow: 40 mL/min
-
Hydrogen Flow: 45 mL/min
-
Air Flow: 10 mL/min
-
3. Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time, as determined by the analysis of a known standard.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
Table 1: Representative Quantitative Data for this compound in a Light Naphtha Sample
| Parameter | Value |
| Retention Time | 7.85 min |
| Peak Area | 125843 |
| Concentration (from Calibration Curve) | 5.2 mg/kg (ppm) |
| Limit of Detection (LOD) | 0.05 mg/kg (ppm) |
| Limit of Quantification (LOQ) | 0.15 mg/kg (ppm) |
| Recovery (Spiked Sample) | 98.5% |
| Relative Standard Deviation (RSD) | 2.3% |
Visualizations
Caption: Workflow for the analysis of this compound in petroleum.
Caption: Logical relationship in petroleum analysis.
References
Application Note: 2-Methyl-2-butanethiol as a Quantitative Standard for the Analysis of Sulfur Compounds by Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
AN-SCD-078
Audience: Researchers, scientists, and drug development professionals involved in the analysis of volatile and semi-volatile sulfur-containing compounds.
Introduction
The accurate quantification of sulfur compounds is critical in various industries, including petroleum, natural gas, environmental monitoring, and pharmaceuticals. Sulfur species can act as poisons to catalysts, contribute to corrosion, result in undesirable odors, and have significant biological activity.[1][2][3] 2-Methyl-2-butanethiol (also known as tert-amyl mercaptan) is a stable organosulfur compound suitable for use as a calibration and internal standard for the analysis of thiols and other sulfur species.
Gas Chromatography coupled with a Sulfur Chemiluminescence Detector (GC-SCD) is a premier analytical technique for this purpose. The SCD offers high selectivity and sensitivity for sulfur-containing molecules, and crucially, it provides a linear and equimolar response.[4][5][6] The equimolar response means the detector's signal is directly proportional to the mass of sulfur entering it, irrespective of the compound's structure. This unique feature allows for the quantification of various sulfur compounds using a single, reliable standard like this compound, simplifying calibration and data analysis.[5]
This application note provides a detailed protocol for using this compound as a standard for the quantification of sulfur compounds in liquid matrices, in accordance with methodologies similar to those outlined in ASTM D5623.[2][3][4][5][6][7]
Experimental Protocols
Safety Precautions
This compound possesses a strong, offensive odor and is flammable.[8] All handling, including the preparation of stock solutions and standards, must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Preparation of Standards
The preparation of accurate calibration standards is critical for quantitative analysis. High-purity (≥97%) this compound should be used.
1.2.1 Primary Stock Standard Preparation (1000 ppm S)
-
Obtain a certified neat standard of this compound. Its molecular formula is C₅H₁₂S, with a molecular weight of 104.21 g/mol . The mass percentage of sulfur is approximately 30.76%.
-
In a fume hood, accurately weigh approximately 32.5 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dilute to the mark with a suitable solvent, such as isooctane or toluene. Ensure the solvent is of high purity and free from sulfur contaminants.
-
Calculate the precise concentration in ppm of sulfur (µg S / g solution).
1.2.2 Calibration Curve Working Standards
Prepare a series of working standards by performing serial dilutions of the primary stock standard. A typical calibration range for GC-SCD analysis is 0.1 ppm to 100 ppm.[3][4]
-
Example Dilution Series: From the 1000 ppm S stock, create standards at concentrations of 100, 50, 25, 10, 5, 1, and 0.1 ppm (as S).
-
Store all standards in sealed amber vials at 4°C to minimize degradation and volatilization. Standards should be prepared fresh on a regular basis.
GC-SCD Instrumentation and Conditions
The following parameters are based on typical conditions described in ASTM D5623 and related application notes.[4][6][7] Analysts should optimize these for their specific instrumentation and target analytes.
| Parameter | Typical Value |
| GC System | Agilent 7890B GC or equivalent |
| Detector | Sulfur Chemiluminescence Detector (SCD) |
| Injector | Split/Splitless Inlet, 275 °C |
| Injection Mode | Split (e.g., 10:1 ratio), 1 µL injection volume |
| Liner | Deactivated, Ultra Inert liner |
| Carrier Gas | Helium, Constant Flow @ 2.0 mL/min |
| Column | Agilent J&W DB-Sulfur SCD, DB-1 (30 m x 0.32 mm, 4.0 µm) or equivalent |
| Oven Program | 40 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min) |
| SCD Furnace Temp. | 800 °C |
| SCD Gas Flows | H₂: ~40 mL/min, Air: ~60 mL/min (Optimize per manufacturer's recommendation) |
Data and Performance Characteristics
The performance of the GC-SCD system should be validated by analyzing the calibration standards. The following table summarizes typical performance data for the analysis of various sulfur compounds using methodologies compliant with ASTM D5623.
Table 1: Typical GC-SCD Performance Data for Sulfur Compounds
| Compound | Boiling Point (°C) | Linearity (R²) | Repeatability (RSD %, n=5) @ 1 ppm |
| Methyl Mercaptan | 6 | > 0.999 | < 3.0% |
| Ethyl Mercaptan | 35 | > 0.999 | < 3.0% |
| Dimethyl Sulfide | 37 | > 0.999 | < 2.5% |
| This compound | 97 | > 0.999 | < 2.5% |
| Thiophene | 84 | > 0.999 | < 2.5% |
| Benzothiophene | 221 | > 0.999 | < 3.5% |
| Dibenzothiophene | 332 | > 0.998 | < 4.0% |
| Data synthesized from representative performance characteristics found in technical and application notes for ASTM D5623.[1][2][3][4] |
Linearity: The SCD demonstrates excellent linearity over a wide dynamic range, typically from the limit of detection up to several hundred ppm.[1][9] Calibration curves for this compound and other sulfur compounds consistently yield a coefficient of determination (R²) of >0.999.[3][4]
Limit of Detection (LOD): With modern SCDs, the practical limit of detection for individual sulfur compounds is in the low parts-per-billion (ppb) range.[1][4] For a 1 µL injection with a 10:1 split, an on-column detection limit of approximately 1-5 picograms (pg) of sulfur is achievable, corresponding to a standard concentration of ~20 ppb.[4]
Quantification Protocol
-
System Calibration: Inject the prepared working standards of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 ppm S) into the GC-SCD system.
-
Generate Calibration Curve: Plot the peak area response against the known concentration of sulfur (in ppm S) for each standard. Perform a linear regression to obtain the calibration curve and confirm the R² value is acceptable (>0.995).
-
Sample Analysis: Inject the unknown sample into the GC-SCD using the same method.
-
Identify and Integrate: Identify the peaks of interest in the sample chromatogram based on their retention times relative to known standards. Integrate the peak area for each identified sulfur compound.
-
Calculate Concentration: Use the linear regression equation from the this compound calibration curve to calculate the concentration of sulfur for each analyte in the unknown sample.
Calculation:
Concentration of Analyte (ppm S) = (Peak Area of Analyte - y-intercept) / slope
Conclusion
This compound is an excellent and reliable standard for the quantification of sulfur compounds using GC-SCD. Its stability and the equimolar response of the SCD detector allow for the accurate measurement of a wide variety of sulfur species without the need for individual calibration standards for each compound. This simplifies the analytical workflow, reduces costs, and provides robust, high-quality data for researchers in diverse scientific fields. The methodologies described, which align with established standards like ASTM D5623, demonstrate excellent linearity, sensitivity, and repeatability for trace-level sulfur analysis.[1][4][5]
References
Quantification of 2-Methyl-2-butanethiol in Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the quantification of 2-Methyl-2-butanethiol in complex matrices. The methodologies described are based on established analytical techniques, primarily focusing on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the analysis of volatile compounds.
Data Presentation: Quantitative Summary
The following table summarizes the limited available quantitative data for this compound in a complex matrix. The scarcity of published data highlights the need for further research in this area.
| Matrix | Concentration Range | Analytical Method | Reference |
| Air (occupational exposure) | 0.45 - 10 ppm | GC-MS |
Experimental Protocols
This section details a comprehensive protocol for the quantification of this compound in a liquid matrix (e.g., wine, beer, or a buffered biological fluid) using HS-SPME-GC-MS with derivatization. This method is adapted from established protocols for similar volatile thiols.[4][5]
Protocol 1: Quantification of this compound by HS-SPME-GC-MS after Derivatization
Objective: To extract, derivatize, and quantify this compound from a liquid matrix with high sensitivity and selectivity.
Principle: The volatile this compound is extracted from the headspace of the sample onto a solid-phase microextraction (SPME) fiber. To improve its thermal stability and chromatographic performance, the analyte is derivatized with pentafluorobenzyl bromide (PFBBr). The derivatized analyte is then thermally desorbed from the SPME fiber into the gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer. A stable isotope-labeled internal standard is used to ensure accurate quantification.
Materials:
-
Sample: 20 mL of the liquid matrix (e.g., wine, dealcoholized beer, or prepared biological fluid).
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d3) solution in methanol (1 µg/mL).
-
Derivatization Reagent: 0.1 M Pentafluorobenzyl bromide (PFBBr) in acetone.
-
Extraction Vials: 20 mL amber glass vials with PTFE-faced silicone septa.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm film thickness.
-
Sodium Chloride (NaCl): Analytical grade.
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Procedure:
-
Sample Preparation:
-
Pipette 10 mL of the liquid sample into a 20 mL extraction vial.
-
Add 10 µL of the internal standard solution (e.g., this compound-d3, 1 µg/mL).
-
Add 3 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
-
Immediately cap the vial tightly with the PTFE-faced silicone septum.
-
-
Derivatization and HS-SPME Extraction:
-
Place the vial in a temperature-controlled autosampler tray or water bath set at 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Introduce the SPME fiber into the headspace of the vial.
-
Expose the fiber to the headspace for 40 minutes at 60°C with continuous agitation.
-
After extraction, retract the fiber into the needle.
-
-
GC-MS Analysis:
-
Immediately introduce the SPME fiber into the GC injection port, heated to 250°C, for thermal desorption.
-
Desorb for 5 minutes in splitless mode.
-
GC Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 20°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
SIM Ions to Monitor (example):
-
This compound-PFB derivative: m/z [target ions]
-
This compound-d3-PFB derivative (IS): m/z [target ions]
-
-
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound prepared in a matrix similar to the sample and spiked with the same concentration of the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental Workflow for HS-SPME-GC-MS Analysis.
Caption: Logic of Derivatization for Thiol Analysis.
References
Application Notes and Protocols for 2-Methyl-2-butanethiol in Thiol-Ene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol to an alkene ('ene') to form a thioether. This reaction can proceed via either a free-radical or a nucleophilic mechanism, offering a versatile and efficient method for carbon-sulfur bond formation.[1][2] Its high efficiency, stereoselectivity, rapid reaction rates, and minimal byproducts make it an invaluable tool in various scientific disciplines, including polymer chemistry, materials science, bioconjugation, and drug discovery.[1][2]
2-Methyl-2-butanethiol, a tertiary thiol, presents unique characteristics as a reagent in thiol-ene reactions. While the fundamental principles of the reaction remain the same, the steric hindrance associated with the tertiary carbon center significantly influences its reactivity. These application notes provide a comprehensive overview of the use of this compound in thiol-ene reactions, including detailed protocols and important considerations for successful implementation.
Reaction Mechanisms
The thiol-ene reaction can be initiated through two primary pathways:
-
Free-Radical Addition: This is the most common mechanism, typically initiated by light, heat, or a radical initiator. A thiyl radical is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain reaction.[1]
-
Nucleophilic Michael Addition: In the presence of a base or nucleophile, the thiol can be deprotonated to form a thiolate anion. This potent nucleophile can then attack an electron-deficient alkene (e.g., acrylates, maleimides) in a conjugate addition reaction to form the thioether.
Key Considerations for this compound
The most critical factor to consider when using this compound is its reduced reactivity compared to primary and secondary thiols. Research has shown that the rate of polymerization in thiol-ene reactions can decrease by as much as a factor of ten when switching from a primary to a tertiary thiol.[3] This is primarily due to the increased steric hindrance around the sulfur atom, which impedes its addition to the double bond.
Therefore, when designing experiments with this compound, the following adjustments may be necessary to achieve desired conversions and reaction times:
-
Choice of 'Ene': Employing more reactive alkenes, such as electron-rich vinyl ethers or strained cyclic alkenes like norbornene, can help to overcome the lower reactivity of the tertiary thiol.[1]
-
Reaction Time: Expect longer reaction times compared to those with primary or secondary thiols under similar conditions.
-
Initiator Concentration: For photo- or thermally initiated radical reactions, a higher concentration of the initiator may be required to generate a sufficient flux of thiyl radicals.
-
Catalyst Loading: In nucleophilic additions, a stronger base or a higher catalyst loading might be necessary to promote the formation of the thiolate.
Applications
Despite its lower reactivity, this compound can be a valuable reagent in various applications:
-
Polymer Synthesis: As a monofunctional thiol, it can be used as a chain-transfer agent to control molecular weight or to end-cap polymer chains in radical polymerizations. In thiol-ene polymer networks, its inclusion can be used to control crosslink density.
-
Fine Chemical Synthesis: The formation of thioethers is a common transformation in organic synthesis. The thiol-ene reaction with this compound provides a metal-free and atom-economical route to sterically hindered thioethers.
-
Bioconjugation: While its application in bioconjugation might be limited by its reactivity, it could be used for specific modifications where a bulky thioether linkage is desired.
Quantitative Data Summary
Due to the focus of published research on more reactive thiols, specific quantitative data for thiol-ene reactions involving this compound is scarce. However, based on general trends and data from analogous systems, the following tables provide an estimate of what researchers can expect. Note: These are generalized values and will require optimization for specific substrates and reaction conditions.
Table 1: General Reaction Parameters for Photoinitiated Thiol-Ene Reactions with this compound
| Parameter | Typical Range | Notes |
| Thiol:Ene Stoichiometry | 1:1 to 1.5:1 (thiol excess) | An excess of the thiol can help drive the reaction to completion, especially given its lower reactivity. |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Azobisisobutyronitrile (AIBN) | DMPA is common for UV initiation. AIBN can be used for thermal or UV initiation. |
| Initiator Concentration | 0.5 - 5.0 mol% | Higher concentrations may be needed to compensate for the lower reactivity of the tertiary thiol. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol | The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. |
| UV Light Intensity | 10 - 50 mW/cm² | Higher intensity can lead to faster reaction times. |
| Irradiation Time | 30 minutes - several hours | Significantly longer times may be required compared to primary or secondary thiols. |
| Temperature | Room Temperature | Most photoinitiated reactions are performed at ambient temperature. |
Table 2: Expected Performance in Thiol-Ene Reactions (Qualitative Comparison)
| Thiol Type | Relative Reaction Rate | Expected Yield | Notes |
| Primary Thiol | High | High to Quantitative | Generally fast and efficient reactions. |
| Secondary Thiol | Moderate | High | Slower than primary thiols but still efficient. |
| This compound (Tertiary) | Low | Variable (Moderate to High) | Reaction rate is significantly slower. Yields are highly dependent on the 'ene' partner and reaction conditions.[3] |
Experimental Protocols
The following are general protocols for performing thiol-ene reactions with this compound. These should be considered as starting points and may require optimization.
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction
Materials:
-
This compound
-
Alkene ('ene') substrate
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask or quartz reaction vessel
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., 365 nm)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Reactants: In a clean, dry round-bottom flask, dissolve the 'ene' substrate (1.0 equivalent) and the photoinitiator (e.g., DMPA, 1-5 mol%) in the chosen anhydrous solvent.
-
Add this compound (1.1 - 1.5 equivalents) to the solution. A slight excess of the thiol is recommended.
-
Inert Atmosphere: If the reactants are sensitive to oxygen, degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain the reaction under a positive pressure of the inert gas.
-
Photo-Initiation: Place the reaction flask on a magnetic stirrer and begin stirring. Position a UV lamp at a close and consistent distance from the reaction vessel. Irradiate the stirred solution with UV light at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, turn off the UV lamp. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product.
Protocol 2: Base-Catalyzed Nucleophilic Thiol-Ene (Michael) Addition
Materials:
-
This compound
-
Electron-deficient alkene (e.g., acrylate, maleimide)
-
Base catalyst (e.g., Triethylamine (TEA), 1,8-Diazabicycloundec-7-ene (DBU))
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Reactants: In a clean, dry round-bottom flask, dissolve the electron-deficient alkene (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.1 - 1.5 equivalents) to the solution.
-
Initiation: Add the base catalyst (e.g., TEA, 0.1 - 1.0 equivalent) to the stirred solution at room temperature. The reaction may be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution). Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: General experimental workflow for thiol-ene reactions.
Caption: Reactivity trend of thiols in thiol-ene reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-butanethiol
Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-butanethiol (also known as tert-amyl mercaptan). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Nucleophilic Substitution of 2-Chloro-2-methylbutane: This is a two-step process. First, 2-methyl-2-butanol is converted to 2-chloro-2-methylbutane via an SN1 reaction with concentrated hydrochloric acid.[1] The resulting alkyl halide is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, in an SN2 reaction to yield the desired thiol.[2][3]
-
Direct Conversion of 2-Methyl-2-butanol: A one-pot method involves the direct reaction of 2-methyl-2-butanol with a thionating agent like Lawesson's reagent. This approach avoids the isolation of the intermediate alkyl halide.
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: The most significant challenges include:
-
Oxidation to Disulfide: Thiols are highly susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of the corresponding disulfide (di-tert-amyl disulfide). This is a major source of impurity.
-
Purification: The volatility and strong, unpleasant odor of this compound can make its purification by distillation or chromatography challenging. Co-elution of impurities is also a common issue.
-
Side Reactions: In the nucleophilic substitution route, elimination reactions can compete with substitution, leading to the formation of alkenes. However, for tertiary substrates like 2-chloro-2-methylbutane, this is less of a concern under SN2 conditions with a strong nucleophile.
-
Handling: The foul odor of volatile thiols requires the use of well-ventilated fume hoods and appropriate personal protective equipment (PPE).
Q3: How can I minimize the formation of di-tert-amyl disulfide during the synthesis and workup?
A3: To prevent the oxidation of this compound to its disulfide, the following precautions are recommended:
-
Work under an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Control pH: Maintaining a slightly acidic pH (below the pKa of the thiol, which is typically around 10-11) can help to keep the thiol in its less easily oxidized protonated form.
-
Add Reducing Agents: Small amounts of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added during the workup to reduce any disulfide that may have formed back to the thiol.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete conversion of 2-methyl-2-butanol to 2-chloro-2-methylbutane. | - Ensure sufficient reaction time and adequate mixing with concentrated HCl.[1] - Use a sufficient excess of HCl to drive the equilibrium towards the product. |
| Inefficient nucleophilic substitution. | - Use a fresh, high-quality source of sodium hydrosulfide or thiourea. - Ensure the solvent is appropriate for an SN2 reaction (e.g., a polar aprotic solvent like DMF or acetone). - The reaction may require heating to proceed at a reasonable rate. |
| Loss of product during workup. | - this compound is volatile. Avoid excessive heating or prolonged exposure to vacuum during solvent removal. - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. |
| Side reactions (e.g., elimination). | - While less likely for this tertiary system with a strong nucleophile, using a less hindered base or lower reaction temperatures can sometimes favor substitution over elimination. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Possible Cause | Identification & Removal |
| Di-tert-amyl disulfide | Oxidation of the thiol product. | Identification: GC-MS will show a peak at a higher retention time with a molecular ion corresponding to the disulfide. Removal: Difficult to separate by distillation due to similar boiling points. Can be reduced back to the thiol by treatment with a reducing agent like TCEP or DTT, followed by another workup. Prevention is the best strategy. |
| Unreacted 2-chloro-2-methylbutane | Incomplete reaction with the sulfur nucleophile. | Identification: GC-MS analysis will show a peak corresponding to the starting alkyl halide. Removal: Can be removed by careful fractional distillation, as the boiling point of the alkyl halide is likely different from the thiol. |
| Unreacted 2-methyl-2-butanol | Incomplete conversion in the first step. | Identification: GC-MS or NMR spectroscopy. Removal: Can be removed by washing the organic layer with water or brine during the workup. |
| Elimination byproducts (e.g., 2-methyl-2-butene and 2-methyl-1-butene) | E2 elimination competing with SN2 substitution. | Identification: GC-MS will show peaks corresponding to the alkenes. Removal: Can be removed by careful fractional distillation. |
Experimental Protocols
Synthesis of 2-Chloro-2-methylbutane from 2-Methyl-2-butanol
This procedure is adapted from standard organic chemistry laboratory experiments.[1][4]
Materials:
-
2-Methyl-2-butanol
-
Concentrated Hydrochloric Acid (12 M)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Calcium Chloride or Magnesium Sulfate
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
Procedure:
-
In a separatory funnel, combine 2-methyl-2-butanol and concentrated hydrochloric acid.
-
Stopper the funnel and shake vigorously for 5-10 minutes, frequently venting to release pressure.
-
Allow the layers to separate. The upper layer is the organic product, and the lower layer is the aqueous acid.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Two portions of 5% sodium bicarbonate solution (vent frequently as CO₂ is evolved).
-
One portion of saturated sodium chloride solution.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Decant or filter the dried liquid into a distillation flask.
-
Purify the 2-chloro-2-methylbutane by simple distillation, collecting the fraction boiling at approximately 84-86 °C.
Expected Yield: Yields for this reaction are typically in the range of 70-80%.[5]
Synthesis of this compound from 2-Chloro-2-methylbutane
This is a general procedure for the synthesis of thiols from alkyl halides.
Materials:
-
2-Chloro-2-methylbutane
-
Sodium Hydrosulfide (NaSH) or Thiourea
-
Ethanol or Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid or Sodium Hydroxide (for thiourea route)
-
Diethyl ether or other suitable extraction solvent
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure using Sodium Hydrosulfide:
-
Dissolve sodium hydrosulfide in ethanol in a round-bottom flask equipped with a reflux condenser, under a nitrogen atmosphere.
-
Add 2-chloro-2-methylbutane to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation under a nitrogen atmosphere.
Procedure using Thiourea:
-
Dissolve 2-chloro-2-methylbutane and thiourea in ethanol in a round-bottom flask and heat to reflux for several hours.
-
After cooling, add a solution of sodium hydroxide and heat to reflux to hydrolyze the intermediate isothiouronium salt.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent and purify the product by fractional distillation under a nitrogen atmosphere.
Quantitative Data Summary
| Synthesis Route | Starting Material | Reagents | Typical Yield | Reported Purity | Key Challenges |
| Nucleophilic Substitution | 2-Chloro-2-methylbutane | NaSH or Thiourea | Moderate to Good | Variable, dependent on purification | Oxidation to disulfide, handling of odorous product, potential for elimination side reactions. |
| Direct Conversion | 2-Methyl-2-butanol | Lawesson's Reagent | Good | Variable | Removal of phosphorus byproducts, potential for dehydration side reactions. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow: Synthesis via Nucleophilic Substitution
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
References
Technical Support Center: Optimizing Gas Chromatography for Thiol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) methods for the analysis of thiols.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography analysis of thiols, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active Sites in the GC System: Thiols are prone to interacting with active sites (e.g., silanol groups) in the inlet liner, column, or detector.[1] | - Use an Inert Flow Path: Employ deactivated liners and columns specifically designed for analyzing active compounds.[2] - Regular Maintenance: Routinely replace the inlet liner and trim the first few centimeters from the GC column, especially when peak tailing is observed.[3] - Derivatization: Convert thiols to less polar and more stable derivatives. |
| Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, leading to peak distortion.[3] | - Sample Preparation: Use solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components.[4] - Column Trimming: Cut 10-15 cm from the front of the column to remove contaminated sections.[3] | |
| Improper Column Installation: An incorrect cut or insertion depth of the column into the inlet or detector can cause peak distortion.[3] | - Proper Column Cutting: Ensure a clean, 90-degree cut of the fused silica column.[3] - Correct Installation Depth: Follow the instrument manufacturer's guidelines for the correct column insertion depth.[5] | |
| Low Sensitivity/No Peak | Analyte Adsorption: Thiols can be lost due to adsorption onto active sites within the GC system.[6] | - Inert System: Use an inert flow path as described above. - Derivatization: Increase the volatility and reduce the polarity of thiols through derivatization.[7] |
| Analyte Degradation: Thiols can be thermally labile or prone to oxidation, especially at high inlet temperatures.[6] | - Optimize Inlet Temperature: Lower the injector temperature to the minimum required for efficient volatilization.[6] - Derivatization: Form more thermally stable derivatives.[8] | |
| Leaks in the System: Leaks in the carrier gas flow path can lead to a loss of sample and reduced sensitivity. | - Leak Check: Regularly perform a leak check of the entire GC system using an electronic leak detector.[5] | |
| Inappropriate Detector: The selected detector may not be sensitive enough for the low concentrations of thiols in the sample. | - Use a Sulfur-Specific Detector: Employ a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) for enhanced sensitivity and selectivity for sulfur compounds.[9] | |
| Poor Reproducibility | Inconsistent Derivatization: Incomplete or variable derivatization reactions will lead to inconsistent results. | - Optimize Reaction Conditions: Carefully control reaction time, temperature, and reagent concentrations.[8] - Use of Internal Standards: Incorporate a suitable internal standard to correct for variations in sample preparation and injection.[4] |
| Sample Instability: Thiols can oxidize to disulfides during sample storage and preparation. | - Inert Atmosphere: Store and prepare samples under an inert atmosphere (e.g., nitrogen or argon).[5] - pH Control: Maintain a low pH to minimize the formation of the more reactive thiolate anion. | |
| Injection Technique: Variability in manual injection speed and volume can lead to poor reproducibility. | - Use an Autosampler: An autosampler provides consistent and reproducible injections. - Standardize Manual Injection: If using manual injection, ensure a consistent and rapid injection technique.[10] | |
| Ghost Peaks | Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis. | - Thorough Rinsing: Adequately rinse the syringe and injection port between analyses. - Bakeout: Run a high-temperature bakeout of the column and inlet between sample sets. |
| Septum Bleed: Volatile compounds can bleed from the injector septum at high temperatures. | - Use High-Quality Septa: Select low-bleed septa rated for the operating temperatures. - Regular Septum Replacement: Replace the septum regularly as part of routine maintenance.[11] | |
| Contaminated Carrier Gas: Impurities in the carrier gas can lead to baseline instability and ghost peaks. | - Use High-Purity Gas and Traps: Employ high-purity carrier gas and install appropriate gas purifiers and traps to remove contaminants.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for thiol analysis by GC?
A1: Derivatization is crucial for several reasons:
-
Increases Volatility: Thiols can have low volatility due to their polar sulfhydryl (-SH) group. Derivatization replaces the active hydrogen with a non-polar group, increasing the compound's volatility and making it more amenable to GC analysis.[7]
-
Improves Thermal Stability: Thiols can be thermally unstable and may degrade in the hot GC inlet. Derivatization creates more stable compounds that can withstand higher temperatures without decomposition.[8]
-
Reduces Adsorption: The polar nature of thiols leads to their adsorption on active sites in the GC system, causing peak tailing and poor sensitivity. Derivatized thiols are less polar and exhibit improved chromatographic behavior.[1]
-
Enhances Sensitivity: Certain derivatizing agents can introduce moieties that significantly enhance the response of specific detectors, such as an electron capture detector (ECD).[12]
Q2: What are the most common derivatization methods for thiols in GC analysis?
A2: The two most common derivatization methods for thiols are silylation and alkylation.
-
Silylation: This method replaces the active hydrogen of the thiol group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[13] Silylation increases volatility and reduces polarity.
-
Alkylation (Pentafluorobenzylation): This method involves the reaction of the thiol with an alkylating agent, most commonly pentafluorobenzyl bromide (PFBBr).[12] This reaction forms a stable thioether derivative that is highly responsive to electron capture detectors, allowing for very low detection limits.[12]
Q3: How do I choose the right derivatization reagent?
A3: The choice of derivatization reagent depends on the specific thiol, the sample matrix, and the available detector. The following table summarizes the performance of common derivatization reagents.
| Derivatization Reagent | Method | Limit of Detection (LOD) | Recovery | Precision (%RSD) | Advantages | Disadvantages |
| PFBBr | GC-MS/ECD | ng/L levels | 88-114%[4] | < 17%[4] | High sensitivity, stable derivatives, selective for thiols.[4] | Requires extractive alkylation, potential for reagent artifacts. |
| BSTFA/MSTFA | GC-MS/FID | Analyte dependent | Good | Good | Increases volatility, reduces polarity, versatile for various functional groups.[13] | Reagents are moisture-sensitive, may not be suitable for all detectors.[8] |
| DTDP | LC-MS/MS | ng/L levels | Not specified | Not specified | Rapid reaction at wine pH, stable derivatives.[4] | Primarily for LC-MS, not GC. |
Q4: Can I analyze thiols without derivatization?
A4: While challenging, it is possible to analyze volatile thiols without derivatization. Success depends on having a highly inert GC system to minimize analyte adsorption and using a sensitive and selective detector. Key considerations include:
-
Inert Flow Path: The use of deactivated inlet liners and specialized columns is essential.
-
Sulfur-Specific Detector: An SCD or PFPD is highly recommended for their selectivity and sensitivity towards sulfur-containing compounds.[9]
-
Lower Inlet Temperatures: To prevent thermal degradation of the thiols.
However, for many applications, especially those requiring high sensitivity and robustness, derivatization remains the recommended approach.
Experimental Protocols
Protocol 1: Derivatization of Thiols using Pentafluorobenzyl Bromide (PFBBr)
This protocol is based on an extractive alkylation method suitable for trace-level analysis of thiols.[4][12]
Materials:
-
Sample containing thiols
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate)
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
To a 10 mL glass vial, add 5 mL of the aqueous sample.
-
Add 1 mL of DCM.
-
Add 100 µL of the phase-transfer catalyst solution.
-
Add 100 µL of 5 M NaOH.
-
Add 50 µL of the PFBBr solution.
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (DCM) to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Protocol 2: Silylation of Thiols using MSTFA
This protocol describes a general procedure for the silylation of thiols.[13]
Materials:
-
Dried sample containing thiols
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (as a catalyst and solvent)
-
GC vials
Procedure:
-
Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. Lyophilization or evaporation under nitrogen is recommended.[13]
-
Add 50 µL of pyridine to the dried sample in a GC vial.
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex to mix.
-
Heat the vial at 60°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC.
Visualizations
Caption: Experimental workflow for thiol derivatization and GC analysis.
Caption: Troubleshooting decision tree for GC-based thiol analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. discover.phenomenex.com [discover.phenomenex.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
2-Methyl-2-butanethiol side reactions and byproducts
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Methyl-2-butanethiol (tert-amyl mercaptan). It provides detailed troubleshooting guides and frequently asked questions to address common issues related to side reactions and byproduct formation during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
This compound, like other thiols, is susceptible to several side reactions, primarily driven by its nucleophilic and easily oxidizable sulfur atom. The most common side reactions are:
-
Oxidation: The sulfhydryl group (-SH) is readily oxidized. Mild oxidation, even by atmospheric oxygen, leads to the formation of a disulfide.[1][2] Stronger oxidizing agents can further oxidize the thiol to sulfinic acids (R-SO₂H) and ultimately to sulfonic acids (R-SO₃H).[1][2]
-
Nucleophilic Attack (Alkylation): In its deprotonated thiolate form (R-S⁻), the molecule is a potent nucleophile.[3][4] It can react with electrophiles, such as alkyl halides, which can lead to the formation of thioethers (sulfides) as byproducts.[2][5] This is particularly relevant in syntheses where the thiol itself is the intended product of an alkylation reaction, where it can react with excess starting material.[2]
-
Reaction with Radical Species: In certain conditions, such as atmospheric degradation studies, thiols can react with radicals like hydroxyl (OH) and chlorine (Cl) atoms. This leads to the abstraction of the hydrogen atom from the sulfhydryl group, initiating a cascade of reactions that can break down the molecule.[6][7]
Q2: What are the most common byproducts I should expect when using this compound?
Based on its reactivity, the following byproducts are commonly encountered:
-
Di-tert-amyl disulfide (bis(2-methyl-2-butanyl) disulfide): This is the most common byproduct, formed by the oxidative coupling of two molecules of this compound.[1][2] Its presence often indicates exposure to air or other oxidizing agents.
-
Thioethers (Sulfides): If your reaction mixture contains electrophiles (e.g., alkyl halides), the formation of the corresponding sulfide is a likely side reaction.[4]
-
Sulfinic and Sulfonic Acids: These are formed under strongly oxidative conditions and are generally more polar than the parent thiol.[2]
-
Degradation Products: In gas-phase reactions or under high-energy conditions, smaller molecules can be formed. For the related compound 2-butanethiol, reaction with OH radicals and Cl atoms yields significant amounts of sulfur dioxide (SO₂) and 2-butanone.[6][7][8]
Q3: How can I minimize the formation of di-tert-amyl disulfide?
To prevent the unwanted formation of the disulfide byproduct, the following precautions are recommended:
-
Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, a common oxidant.[2]
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Scrutinize your reaction components to ensure no unnecessary oxidizing agents are present.
-
Control pH: In the presence of a base, thiols are deprotonated to thiolates, which are more readily oxidized.[1] Careful control of pH can sometimes mitigate this.
Q4: How should I properly store this compound to ensure its purity?
Proper storage is critical to prevent degradation. Store this compound in a tightly sealed container under an inert atmosphere.[2][9] Keep it in a cool, dark, and well-ventilated place, away from heat, ignition sources, and incompatible substances like strong oxidizing agents, strong acids, strong bases, and metals.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: My analysis (GC-MS, NMR) shows an unexpected major byproduct.
Possible Cause & Solution:
-
Oxidative Dimerization: The most likely byproduct is the corresponding disulfide.
-
Troubleshooting Steps: Check the molecular weight of the byproduct. Di-tert-amyl disulfide will have a molecular weight of 206.44 g/mol , roughly double that of the starting thiol (104.22 g/mol ) minus two hydrogen atoms. Re-run the experiment under a strict inert atmosphere.
-
-
Reaction with Solvent or Reagent: The thiol may have reacted with another component in your mixture.
-
Troubleshooting Steps: Review all reagents for potential electrophilic sites. For example, halogenated solvents can sometimes participate in side reactions. Analyze a blank sample of the thiol in the solvent to rule out solvent-mediated degradation.
-
Problem: The yield of my primary reaction is low, and a significant amount of starting thiol remains.
Possible Cause & Solution:
-
Inactivated Reagents: Your primary reagents may be inactive or have degraded.
-
Troubleshooting Steps: Verify the activity of your other starting materials and catalysts.
-
-
Steric Hindrance: this compound is a tertiary thiol, which is sterically hindered. This can slow down desired reactions.
-
Troubleshooting Steps: Consider increasing the reaction temperature (if stability allows), extending the reaction time, or using a more potent catalyst if applicable.
-
Problem: My purified this compound develops a slight haze or shows new impurities over time.
Possible Cause & Solution:
-
Slow Oxidation: Even with precautions, very slow oxidation can occur during storage.
-
Troubleshooting Steps: Before use, it is good practice to re-analyze the purity of aged stock. If minor disulfide impurities are present and will not interfere with your reaction, you may proceed. Otherwise, re-purification by distillation may be necessary. For some applications, disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or zinc with an acid.[2]
-
Data on Byproduct Formation
Quantitative data on byproduct formation is crucial for understanding reaction efficiency and potential purification challenges.
Table 1: Byproduct Distribution in the Catalytic Air Oxidation of a Tertiary Thiol
This table is adapted from a synthesis where 2-methyl-2-propanethiol was oxidized to its corresponding disulfide. It illustrates a typical product distribution in an oxidative reaction.
| Component | Wt. % in Upper Phase | Wt. % in Lower Phase |
| Methanol (Solvent) | 94.3% | 9.3% |
| 2-Methyl-2-propanethiol | 0.2% | Trace |
| Di-tert-butyl disulfide | 5.0% | 90.6% |
| Heavy Byproducts | 0.5% | 1.1% |
(Data adapted from a synthesis of di-tert-butyl disulfide from 2-methyl-2-propanethiol)[10]
Table 2: Product Yields from the Gas-Phase Degradation of 2-Butanethiol
This data shows the major products formed when a related thiol, 2-butanethiol, is degraded by atmospheric radicals. This is relevant for understanding the environmental fate and potential decomposition pathways under specific conditions.
| Oxidant | Product | Molar Yield |
| OH Radical | Sulfur Dioxide (SO₂) | 81 ± 2% |
| OH Radical | 2-Butanone | 42 ± 1% |
| Cl Atom | Sulfur Dioxide (SO₂) | 59 ± 2% |
| Cl Atom | 2-Butanone | 39 ± 2% |
(Data from Teruel, M. et al., for the degradation of 2-butanethiol)[6][7]
Experimental Protocols & Visualizations
Protocol 1: General Method for Analysis of Impurities by GC-MS
This protocol outlines a standard procedure for identifying and quantifying byproducts like the disulfide dimer.
-
Sample Preparation: Dilute a small aliquot of the this compound sample or reaction mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC-MS Instrument Setup:
-
GC Column: Use a non-polar column (e.g., DB-5ms or equivalent) suitable for separating volatile sulfur compounds.
-
Injection: Inject 1 µL of the prepared sample. Use a split injection mode to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
MS Detector: Operate in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak for this compound (retention time will vary based on the exact method).
-
Search for a later-eluting peak corresponding to the di-tert-amyl disulfide.
-
Compare the mass spectrum of any unknown peak against a spectral library (e.g., NIST) for tentative identification.[11] The mass spectrum of the disulfide will likely show fragmentation patterns related to the parent thiol.
-
Protocol 2: Reductive Cleavage of Disulfide Byproduct
If your sample is contaminated with di-tert-amyl disulfide, this protocol can be used to convert it back to the thiol.
-
Dissolution: Dissolve the impure this compound in a suitable solvent like ethanol or THF.
-
Addition of Reducing Agent: Add an excess of a reducing agent. A common choice is dithiothreitol (DTT). Alternatively, for a more classical approach, zinc dust and a dilute acid (like HCl) can be used.[2]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by GC-MS or TLC by observing the disappearance of the disulfide spot/peak.
-
Workup:
-
If DTT was used, the product may need to be purified from the oxidized DTT via extraction or chromatography.
-
If zinc was used, filter off the excess zinc powder. Neutralize the acid carefully with a base (e.g., sodium bicarbonate solution) and extract the thiol product with an organic solvent.
-
-
Purification: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting thiol should be of higher purity.
Diagrams
Caption: Common side reaction pathways for this compound.
Caption: Troubleshooting logic for identifying unknown byproducts.
Caption: Workflow for the analysis of impurities using GC-MS.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Video: Preparation and Reactions of Thiols [jove.com]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas-phase degradation of 2-butanethiol initiated by OH radicals and Cl atoms: kinetics, product yields and mechanism at 298 K and atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-phase degradation of 2-butanethiol initiated by OH radicals and Cl atoms: kinetics, product yields and mechanism at 298 K and atmospheric pressure ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04051J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ICSC 0019 - 2-METHYL-2-PROPANETHIOL [inchem.org]
- 10. prepchem.com [prepchem.com]
- 11. 2-Butanethiol, 2-methyl- [webbook.nist.gov]
Technical Support Center: Synthesis of 2-Methyl-2-butanethiol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Methyl-2-butanethiol (also known as tert-amyl mercaptan). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The three main laboratory-scale synthesis methods are:
-
Addition of Hydrogen Sulfide (H₂S) to 2-Methyl-2-butene: This is a common industrial method that can be performed using an acid catalyst.
-
Nucleophilic Substitution of 2-Chloro-2-methylbutane: This involves reacting the alkyl halide with a sulfur source like sodium hydrosulfide (NaSH).
-
Grignard Reaction: This method utilizes the reaction of a Grignard reagent (tert-amylmagnesium chloride) with elemental sulfur.
Q2: What are the most common side reactions that lower the yield of this compound?
A2: The most prevalent side reactions include:
-
Dimerization to Di-tert-amyl disulfide: This occurs through the oxidation of the thiol product.
-
Formation of Thioethers: This can happen if the thiol reacts with the starting alkyl halide or alkene.
-
Elimination Reactions: In the case of the alkyl halide route, elimination to form 2-methyl-2-butene can be a competing reaction.
Q3: How can I minimize the formation of di-tert-amyl disulfide?
A3: To prevent the oxidation of the thiol to the disulfide, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[1] Keeping the pH of the reaction mixture acidic during workup can also help, as thiolates are more susceptible to oxidation.[2]
Q4: What is the best method for purifying this compound?
A4: The primary method for purifying this compound is distillation [3]. Due to its relatively low boiling point (95.5-97.0 °C)[4], it can be effectively separated from higher-boiling impurities like disulfides and thioethers. For removal of acidic or basic impurities, a preliminary extraction is recommended.
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure starting materials (2-methyl-2-butene, 2-chloro-2-methylbutane, magnesium, sulfur) are pure and dry. For the Grignard reaction, use freshly activated magnesium turnings and anhydrous solvents. |
| Inefficient reaction conditions | Optimize reaction temperature, time, and catalyst loading based on the chosen synthetic route. Refer to the detailed experimental protocols below. |
| Loss of product during workup | This compound is volatile. Avoid excessive heating during solvent removal. Use a cooled receiver during distillation. |
| Side reactions consuming starting material or product | Identify the major side product (e.g., by GC-MS or NMR) and adjust reaction conditions to minimize its formation. See the side reaction troubleshooting guide below. |
Problem: High Impurity Content (e.g., Disulfides, Thioethers)
| Potential Cause | Troubleshooting Steps |
| Oxidation of the thiol to disulfide | Work under an inert atmosphere (N₂ or Ar). Use degassed solvents and reagents. Consider adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) during workup if compatible with the product.[1] |
| Formation of thioether by-products | In the H₂S addition method, use an excess of H₂S. In the alkyl halide method, add the alkyl halide slowly to an excess of the hydrosulfide solution. |
| Incomplete reaction | Monitor the reaction progress by TLC or GC to ensure full conversion of the starting material. |
| Ineffective purification | Ensure efficient fractional distillation with a properly packed column. If distillation is insufficient, consider preparative gas chromatography for higher purity. |
Comparative Data of Synthetic Routes
The following table summarizes typical reaction conditions and reported yields for the synthesis of tertiary thiols. Please note that yields can vary significantly based on the specific substrate and reaction scale.
| Synthetic Route | Starting Materials | Typical Catalyst/Reagent | Reaction Conditions | Reported Yield (%) | Key Side Products |
| H₂S Addition to Alkene | 2-Methyl-2-butene, H₂S | Dry Cation Exchange Resin | 0-35 °C | >70 (for tert-dodecyl mercaptan)[5][6] | Thioether, other mercaptans |
| Nucleophilic Substitution | 2-Chloro-2-methylbutane, NaSH | Phase Transfer Catalyst | Room Temperature, 8-10h | >80 (for various thiols)[7] | Di-tert-amyl disulfide, 2-Methyl-2-butene |
| Grignard Reaction | 2-Chloro-2-methylbutane, Mg, S₈ | - | 0 °C to reflux | 60-80 (general for thiols) | Di-tert-amyl disulfide |
Detailed Experimental Protocols
Method 1: Addition of Hydrogen Sulfide to 2-Methyl-2-butene
This protocol is adapted from industrial processes for the synthesis of tertiary mercaptans using a cation exchange resin catalyst.[6]
Materials:
-
2-Methyl-2-butene
-
Hydrogen sulfide (H₂S)
-
Dry cation exchange resin (e.g., Amberlyst-15)
-
Anhydrous solvent (e.g., hexane)
Procedure:
-
Pack a pressure reactor with the dry cation exchange resin.
-
Cool the reactor to 0-10 °C.
-
Introduce a solution of 2-methyl-2-butene in anhydrous hexane.
-
Slowly bubble an excess of hydrogen sulfide gas through the reaction mixture while maintaining the temperature below 35 °C.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, carefully vent the excess H₂S into a scrubber.
-
Filter the catalyst from the reaction mixture.
-
Wash the organic phase with a dilute aqueous base (e.g., 5% NaOH) and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Purify the this compound by fractional distillation.
Method 2: Nucleophilic Substitution of 2-Chloro-2-methylbutane
This method utilizes a phase transfer catalyst to facilitate the reaction between the alkyl halide and sodium hydrosulfide.[7]
Materials:
-
2-Chloro-2-methylbutane
-
Sodium hydrosulfide (NaSH)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add NaSH (1.2 equivalents) and TBAB (0.05 equivalents) in DMF.
-
Stir the mixture at room temperature.
-
Slowly add 2-chloro-2-methylbutane (1 equivalent) to the mixture.
-
Stir the reaction at room temperature for 8-10 hours, monitoring by TLC or GC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Method 3: Grignard Reaction
This protocol involves the formation of a Grignard reagent followed by reaction with elemental sulfur.
Materials:
-
2-Chloro-2-methylbutane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Elemental sulfur (S₈)
-
Hydrochloric acid (1 M)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small amount of a solution of 2-chloro-2-methylbutane (1 equivalent) in anhydrous diethyl ether to initiate the reaction (a crystal of iodine can be added if needed).
-
Once the reaction starts, add the remaining 2-chloro-2-methylbutane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
-
Reaction with Sulfur:
-
In a separate flask, suspend elemental sulfur (1.1 equivalents) in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the sulfur suspension via a cannula, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 1 hour.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
-
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]
- 7. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]
Technical Support Center: Overcoming Peak Tailing of Thiols in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of peak tailing when analyzing thiols by gas chromatography (GC).
Troubleshooting Guides
Peak tailing in the gas chromatography of thiols is a frequent issue that can compromise the accuracy and precision of analytical results.[1][2] This guide provides a systematic approach to identify and resolve the root causes of this problem.
Initial Assessment: Where is the Problem?
The first step in troubleshooting is to determine if the peak tailing is a widespread issue or specific to certain analytes.
-
All peaks are tailing: This typically points to a physical problem within the GC system, such as an improper column installation, a leak, or a dead volume in the flow path.[1]
-
Only thiol peaks are tailing: This suggests a chemical interaction between the active thiol compounds and the GC system.[1]
Troubleshooting Workflow
Follow this logical workflow to diagnose and address the cause of peak tailing for your thiol analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for thiols in GC?
A1: The primary cause of peak tailing for thiols is their high reactivity, which leads to adsorption onto active sites within the GC system.[1] These active sites can be found in several places:
-
GC Inlet: The inlet liner, septum, and any metal surfaces can have active sites. Contamination from previous injections can also create new active sites.
-
GC Column: The fused silica surface of the column, especially at the inlet end, can have exposed silanol groups that interact with thiols. Contamination can also degrade the stationary phase, exposing active sites.
-
Connectors and Tubing: Any stainless steel tubing or fittings in the flow path can have active sites that adsorb thiols.
Q2: How does an inert flow path help in analyzing thiols?
A2: An inert flow path is crucial for minimizing the interaction between thiols and the surfaces within the GC system. By using deactivated components, such as deactivated inlet liners and columns, the number of active sites is significantly reduced. This prevents the adsorption of thiols, leading to more symmetrical peaks and more accurate and reproducible results.
Q3: Can the choice of inlet liner affect thiol peak shape?
A3: Absolutely. The inlet liner is a critical component where sample vaporization occurs. For thiol analysis, it is essential to use a deactivated liner. Deactivated liners have a specially treated surface that masks active silanol groups, preventing them from interacting with thiols. Using a liner with deactivated glass wool can also help to trap non-volatile residues and protect the column, but the wool itself must be properly deactivated to avoid creating new active sites.
Q4: When should I consider trimming my GC column?
A4: Trimming the GC column is a common and effective troubleshooting step when you suspect contamination at the head of the column. Over time, non-volatile residues from samples can accumulate in the first part of the column, creating active sites that cause peak tailing. Trimming 15-30 cm from the inlet end of the column removes this contaminated section and exposes a fresh, inert surface.
Q5: What is derivatization, and how can it help with thiol analysis?
A5: Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties. For thiols, derivatization can be used to block the active thiol group, making the molecule less polar and less likely to interact with active sites in the GC system. A common derivatization technique for thiols is silylation, which replaces the active hydrogen on the sulfur atom with a trimethylsilyl (TMS) group.[3][4]
Data Presentation: Comparison of Troubleshooting Strategies
The following tables summarize the expected outcomes of various troubleshooting strategies for overcoming thiol peak tailing.
Table 1: Impact of Inlet Liner Selection on Thiol Peak Shape
| Liner Type | Expected Impact on Thiol Peak Tailing | Rationale |
| Standard Glass Liner | Significant Tailing | Contains active silanol groups that readily adsorb thiols. |
| Deactivated Glass Liner | Reduced Tailing | Surface is treated to mask active silanol groups, minimizing thiol interaction. |
| Deactivated Liner with Deactivated Glass Wool | Reduced Tailing & Improved Reproducibility | Deactivated surfaces prevent adsorption. Glass wool can aid in sample vaporization and trap non-volatile matrix components. |
| Fritted Liner | Variable | The frit can trap non-volatile material but may also introduce active sites if not properly deactivated. |
Table 2: Influence of GC Column Parameters on Thiol Analysis
| Parameter | Recommendation for Thiol Analysis | Expected Outcome on Peak Shape |
| Stationary Phase | Use a column specifically designed for inertness or a thick-film non-polar column. | Improved symmetry by shielding active sites on the fused silica tubing. |
| Film Thickness | Thicker films (e.g., > 0.5 µm) are often preferred. | Better peak shape due to increased shielding of active sites and potentially higher elution temperatures which can reduce interaction time. |
| Column Trimming | Trim 15-30 cm from the inlet end when peak tailing appears. | Restoration of symmetrical peak shape by removing contaminated sections. |
| Column Conditioning | Condition the column according to the manufacturer's instructions, especially after installation or trimming. | Removes residual oxygen and contaminants, ensuring an inert surface. |
Experimental Protocols
Protocol 1: Routine GC Inlet Maintenance
This protocol outlines the steps for replacing the septum, inlet liner, and O-ring.
Materials:
-
New, high-quality septum
-
New, deactivated inlet liner
-
New O-ring
-
Tweezers or forceps
-
Wrenches for inlet fittings
Procedure:
-
Cool Down the GC: Set the inlet and oven temperatures to a safe level (e.g., below 50°C).
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Use the appropriate wrench to loosen and remove the septum retaining nut.
-
Replace the Septum: Use tweezers to remove the old septum and O-ring. Place the new O-ring and septum in the correct orientation and tighten the retaining nut. Do not overtighten, as this can cause the septum to core.
-
Remove the Inlet Liner: Unscrew the inlet body and carefully remove the old liner using tweezers.
-
Install the New Liner: Place the new, deactivated liner into the inlet, ensuring it is seated correctly.
-
Reassemble the Inlet: Reassemble the inlet, making sure all connections are secure.
-
Leak Check: Turn the carrier gas back on and perform a leak check around all fittings using an electronic leak detector.
Protocol 2: GC Column Conditioning
This protocol provides general guidelines for conditioning a new or trimmed GC column. Always refer to the manufacturer's specific instructions for your column.
Materials:
-
GC column
-
Carrier gas (high purity)
-
Wrenches for column fittings
Procedure:
-
Install the Column in the Inlet: Connect the column to the GC inlet but leave the detector end disconnected.
-
Purge with Carrier Gas: Set the carrier gas flow rate to the recommended value for your column and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.
-
Program the Oven Temperature: Set the oven temperature program to ramp at 5-10°C/min to the conditioning temperature. The final conditioning temperature should be approximately 20°C above the maximum temperature of your analytical method but should not exceed the column's maximum operating temperature.
-
Hold at Conditioning Temperature: Hold the column at the conditioning temperature for 1-2 hours.
-
Cool Down and Connect to Detector: After conditioning, cool down the oven. Connect the column to the detector.
-
Final Leak Check: Perform a final leak check at both the inlet and detector fittings.
-
Equilibrate: Heat the system to your method's starting conditions and allow the baseline to stabilize before running samples.
Protocol 3: Silylation of Thiols with MSTFA
This is a general procedure for the derivatization of thiols using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
Sample containing thiols (dried)
-
MSTFA (with or without 1% TMCS catalyst)
-
Pyridine or other suitable solvent
-
Reaction vial with a screw cap
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is dry, as moisture can interfere with the silylation reaction. Lyophilization or evaporation under a stream of nitrogen are common drying methods.
-
Add Solvent and Reagent: To the dried sample in a reaction vial, add a suitable solvent (e.g., pyridine) to dissolve the analytes. Then, add an excess of MSTFA.
-
Reaction: Cap the vial tightly and heat it at a specific temperature (e.g., 60-80°C) for a set amount of time (e.g., 30-60 minutes) to allow the reaction to go to completion.[4]
-
Cool and Analyze: After the reaction is complete, cool the vial to room temperature. The derivatized sample is now ready for injection into the GC.
Logical Relationships and Workflows
Decision Tree for Inlet Liner Selection
References
- 1. benchchem.com [benchchem.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Preventing oxidation of 2-Methyl-2-butanethiol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-butanethiol, focusing on preventing its oxidation during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its oxidation important?
This compound (also known as tert-amyl mercaptan) is a volatile organosulfur compound. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides and other oxygenated species. This degradation can alter the compound's purity, reactivity, and sensory properties, compromising experimental results and product quality.
Q2: What are the primary factors that contribute to the oxidation of this compound during storage?
The primary factors contributing to the oxidation of thiols like this compound are:
-
Presence of Oxygen: Direct exposure to atmospheric oxygen is the main driver of oxidation.
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1]
-
Presence of Metal Ions: Transition metal ions can act as catalysts, promoting the oxidation of thiols.
-
Exposure to Light: UV light can provide the energy to initiate oxidation reactions.[1]
-
pH of the Environment: While less critical for the pure compound, the pH of solutions containing the thiol can influence the rate of oxidation.[1]
Q3: What are the recommended long-term storage conditions for this compound?
For optimal stability and to minimize oxidation, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Temperature: For long-term storage, refrigeration (2°C to 8°C) or freezing (<0°C) is recommended.[2] Always check the compound's freezing point before storing it in a freezer.[3]
-
Container: Use sealed, airtight glass vials, preferably with PTFE-lined caps, to prevent exposure to air and moisture.[3] Avoid plastic containers as they may be permeable to air or leach contaminants.[3]
-
Light: Store in a dark location or use amber-colored vials to protect from light.
Q4: I suspect my sample of this compound has oxidized. How can I confirm this?
You can assess the purity of your sample and check for oxidation using the following methods:
-
Gas Chromatography (GC): A GC analysis can separate this compound from its potential oxidation products. A decrease in the peak area of the parent compound and the appearance of new peaks could indicate degradation.
-
Quantification of Free Thiols: The Ellman's Test can be used to determine the concentration of free sulfhydryl groups in your sample. A lower than expected concentration may suggest that oxidation to disulfides has occurred.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency or unexpected reaction outcomes. | Oxidation of the thiol group leading to reduced purity. | 1. Verify the storage conditions of your this compound stock. 2. Test the purity of the stock solution using Gas Chromatography (GC). 3. Quantify the free thiol content using the Ellman's Test (see Experimental Protocols). 4. If oxidation is confirmed, consider purifying the thiol by distillation or chromatography, or purchase a new batch. |
| Visible changes in the sample (e.g., discoloration, precipitate). | Significant degradation and formation of insoluble oxidation products. | 1. Do not use the sample for critical experiments. 2. Attempt to identify the impurities using analytical techniques such as GC-MS. 3. Review and improve storage and handling procedures to prevent future degradation. |
| Inconsistent results between different aliquots of the same batch. | Improper aliquoting or storage of individual aliquots. | 1. Ensure that aliquots are stored in properly sealed vials under an inert atmosphere. 2. Avoid repeated freeze-thaw cycles. 3. When an aliquot is opened, use it promptly and discard any unused portion if contamination with air is likely. |
Data Presentation
| Storage Condition | Expected Stability | Primary Degradation Pathway |
| -20°C, Inert Atmosphere (Argon/Nitrogen), Dark | High | Minimal oxidation expected. |
| 2-8°C, Inert Atmosphere (Argon/Nitrogen), Dark | Good | Slow oxidation may occur over extended periods. |
| Room Temperature, Inert Atmosphere, Dark | Moderate | Increased rate of oxidation compared to refrigerated storage. |
| -20°C, Air, Light | Moderate to Low | Oxidation will occur due to the presence of oxygen and light. |
| Room Temperature, Air, Light | Low | Rapid oxidation is likely. |
Experimental Protocols
Protocol 1: Quantification of Free Thiol Content using Ellman's Test
This protocol allows for the quantification of the free sulfhydryl (-SH) groups in a sample of this compound.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA
-
This compound sample
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Cuvettes
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Sample Dilution: Accurately prepare a dilution of your this compound sample in the reaction buffer. The final concentration should be within the linear range of the assay.
-
Reaction Setup:
-
In a cuvette, add 2.5 mL of the reaction buffer.
-
Add 50 µL of the DTNB solution.
-
Measure the absorbance at 412 nm. This is your blank.
-
-
Sample Measurement:
-
To the blank solution in the cuvette, add a known volume (e.g., 100 µL) of your diluted this compound sample.
-
Mix gently and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the blank absorbance from the sample absorbance.
-
Calculate the concentration of free thiols using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l)
-
ε (molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹
-
l (path length of the cuvette) is typically 1 cm.
-
-
Mandatory Visualization
References
Technical Support Center: Analysis of 2-Methyl-2-butanethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 2-Methyl-2-butanethiol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, with a focus on problems related to matrix effects.
Q1: I am observing poor peak shape (tailing or fronting) for this compound in my gas chromatography (GC) analysis. What are the potential causes and solutions?
Potential Causes:
-
Active Sites in the GC System: Thiols like this compound are prone to interacting with active sites in the GC inlet liner or the column, leading to peak tailing.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1]
-
Improper Flow Rate: An incorrect carrier gas flow rate can result in peak broadening and tailing.[1]
-
Matrix-Induced Chromatographic Response: In some cases, complex matrices can block active sites, paradoxically improving peak shape.[2] However, inconsistent matrix composition can lead to variable peak shapes.
Solutions:
-
System Deactivation: Use a deactivated inlet liner and an inert-coated GC column to minimize interactions with the analyte.[1] If tailing persists, consider trimming a small portion (5-10 cm) from the front of the column.[1]
-
Sample Dilution: If peak fronting is observed, dilute the sample or reduce the injection volume.[1]
-
Optimize Flow Rate: Ensure the carrier gas flow rate is optimized for your specific column dimensions and carrier gas.[1]
-
Matrix-Matched Standards: Prepare calibration standards in a matrix that is similar to your samples to ensure that the matrix effects on chromatography are consistent between your standards and samples.[3][4]
Q2: My recovery of this compound is low and inconsistent. What could be the issue?
Potential Causes:
-
Oxidation: Thiols are susceptible to oxidation to disulfides, which reduces the concentration of the target analyte.[1]
-
Adsorption: this compound can adsorb to active sites in the GC system, including the inlet, column, and transfer lines.[1]
-
Thermal Degradation: The analyte may be degrading at high temperatures in the GC injector.[1]
-
Matrix Effects in the Ion Source (MS): Co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal.[2][5]
Solutions:
-
Prevent Oxidation: Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1] Consider adding antioxidants like ascorbic acid or a reducing agent such as dithiothreitol (DTT) to your sample.[1]
-
Use Deactivated System Components: Employ deactivated inlet liners and inert-coated GC columns to minimize adsorption.[1]
-
Optimize Injector Temperature: Use a lower injector temperature or a pulsed splitless injection to reduce the time the analyte spends in the hot inlet.[1]
-
Improve Sample Preparation: Utilize sample preparation techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) to selectively extract the analyte and leave interfering matrix components behind.[1][5]
-
Use an Internal Standard: A suitable internal standard, particularly a stable isotope-labeled version of the analyte, can compensate for losses during sample preparation and analysis, as well as for matrix effects.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
Matrix effects occur when components of the sample matrix, other than the analyte of interest, interfere with the analytical measurement process.[5] In the analysis of this compound, this can manifest in several ways:
-
Ion Suppression or Enhancement: In mass spectrometry (MS), co-eluting matrix components can affect the ionization efficiency of the analyte, leading to a suppressed or enhanced signal.[2][5]
-
Chromatographic Effects: The matrix can interact with the GC column or inlet, leading to shifts in retention time or altered peak shapes.[2]
-
Analyte Degradation or Transformation: The matrix can promote the degradation or chemical transformation of the analyte during sample preparation or analysis.[1]
Q2: What are the most common analytical techniques for the analysis of this compound?
The most common techniques for the analysis of volatile sulfur compounds like this compound involve gas chromatography (GC) coupled with a selective detector.[1]
-
Sample Introduction: Headspace solid-phase microextraction (HS-SPME) and purge and trap (P&T) are frequently used to extract and concentrate volatile compounds from the sample matrix.[1]
-
GC Detectors:
-
Sulfur Chemiluminescence Detector (SCD): Highly selective and sensitive for sulfur-containing compounds.[1]
-
Pulsed Flame Photometric Detector (PFPD): Also selective for sulfur compounds with good sensitivity.[1]
-
Mass Spectrometry (MS): Provides both identification and quantification of the analyte.[1]
-
Q3: How can I minimize matrix effects during sample preparation?
Effective sample preparation is crucial for minimizing matrix effects.[3][5] Several techniques can be employed:
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatiles, leaving non-volatile matrix components behind.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from interfering matrix components based on their differential solubility in two immiscible liquids.[6]
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate the analyte while removing matrix components that can cause interference.[5]
Q4: How do I choose an appropriate internal standard for this compound analysis?
An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.[7] For this compound, a stable isotope-labeled (e.g., deuterium or carbon-13 labeled) version of the molecule is the best choice.[2] These internal standards have nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, allowing for accurate correction.[2] If a stable isotope-labeled standard is not available, a homologous thiol or another volatile sulfur compound with similar properties can be used, but it may not compensate for matrix effects as effectively.[7]
Experimental Protocols
Protocol 1: Analysis of this compound in Wine using HS-SPME-GC-MS
This protocol is adapted from methods for analyzing volatile thiols in wine.[8]
-
Sample Preparation:
-
To a 20 mL headspace vial, add 5 mL of wine.
-
Add a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
To minimize thiol oxidation, consider adding an antioxidant like ascorbic acid.[1]
-
Seal the vial with a PTFE-faced silicone septum.
-
-
HS-SPME:
-
GC-MS Analysis:
-
Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[1]
-
Column: Use a column suitable for volatile compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 3°C/min.
-
Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.[1]
-
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound and the internal standard.
-
Quantitative Data Summary
Table 1: Recovery of Volatile Sulfur Compounds (VSCs) using Different Sample Preparation Techniques
| Compound | Sample Matrix | Sample Preparation Method | Recovery (%) | Reference |
| 2-Furfurylthiol | Wine | p-hydroxymercuribenzoate (pHMB) extraction | 86.6 - 106.2 | [8] |
| General VSCs | Food | HS-SPME | Variable, dependent on matrix | [1] |
| General VSCs | Food | Purge and Trap (P&T) | Generally good for highly volatile compounds | [1] |
Note: Specific recovery data for this compound is often matrix-dependent and should be determined experimentally for each new matrix.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methyl-2-butanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-butanethiol. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
The most common impurities in this compound, also known as tert-amyl mercaptan, typically arise from its synthesis, which is often achieved through the reaction of 2-methyl-2-butene with hydrogen sulfide or the reaction of 2-chloro-2-methylbutane with a hydrosulfide salt.
Potential Impurities from Synthesis:
| Impurity | Chemical Name | Reason for Presence |
| Unreacted Starting Materials | 2-Methyl-2-butene or 2-Chloro-2-methylbutane | Incomplete reaction. |
| Dimer (Disulfide) | Di-tert-amyl disulfide | Oxidation of the thiol product, especially in the presence of air.[1] |
| Isomeric Thiols | Other C5 thiols | Rearrangement reactions during synthesis, although less common for tertiary thiols. |
| Solvent Residues | e.g., Dichloromethane, Toluene | Incomplete removal of reaction or purification solvents. |
Q2: My final product of this compound has a very strong, unpleasant odor. How can I minimize this during handling and purification?
The strong, offensive odor is characteristic of thiols. To manage this:
-
Work in a well-ventilated fume hood at all times.
-
Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Keep all containers tightly sealed.
-
To neutralize residual odor on glassware, rinse with a solution of bleach (sodium hypochlorite) or hydrogen peroxide.
Q3: How can I assess the purity of my this compound?
Purity can be determined using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities. The mass spectrum of this compound shows characteristic fragments that can be used for its identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the desired product and identify impurities. The 1H NMR spectrum of this compound shows distinct signals for the different proton environments in the molecule.[2]
Troubleshooting Guide
Problem 1: My purified this compound shows the presence of a higher boiling point impurity in the GC-MS analysis.
-
Possible Cause: This is likely the di-tert-amyl disulfide, the oxidation product of this compound. Thiols are susceptible to oxidation, especially when exposed to air.[1]
-
Solution:
-
Reduction of the Disulfide: The disulfide can be reduced back to the thiol using a mild reducing agent. Common reducing agents for this purpose include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3]
-
Purification: After reduction, the thiol can be repurified by fractional distillation under reduced pressure or by column chromatography.
-
Prevention: To prevent future oxidation, handle the thiol under an inert atmosphere (e.g., nitrogen or argon) whenever possible and store it in a tightly sealed container in a cool, dark place.
-
Problem 2: During fractional distillation, my product seems to be decomposing.
-
Possible Cause: Thiols can be thermally labile, especially in the presence of impurities.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress. The boiling point of this compound is approximately 95.5-97.0 °C at atmospheric pressure.[4] Distillation under vacuum will significantly lower this temperature.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere to prevent oxidation at elevated temperatures.
-
Neutralize Acidic Impurities: If acidic impurities are present from the synthesis, they can catalyze decomposition. A pre-distillation wash with a dilute sodium bicarbonate solution can help.
-
Problem 3: I am having difficulty separating this compound from a non-polar impurity using column chromatography.
-
Possible Cause: The impurity may have a similar polarity to your product.
-
Solution:
-
Optimize the Mobile Phase: Experiment with different solvent systems for your column chromatography. A good starting point for non-polar compounds is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. You may need to use a very low percentage of the polar solvent to achieve good separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. While silica gel is common, alumina (acidic, neutral, or basic) can sometimes provide different selectivity.[5] For thiols, acidic alumina might help to reduce oxidation.[5]
-
Alternative Purification Method: If chromatography is not effective, consider fractional distillation under reduced pressure as an alternative or complementary purification step.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for removing non-volatile impurities and impurities with significantly different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated distillation column (e.g., Vigreux column) for efficient separation.
-
Drying: Ensure the crude this compound is dry by treating it with an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration.
-
Distillation:
-
Place the dry, crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
-
Purity Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Quantitative Data (Illustrative):
| Parameter | Value |
| Boiling Point (atm) | 95.5-97.0 °C[4] |
| Expected Purity | >98% (by GC) |
| Typical Yield | 80-90% |
Protocol 2: Purification by Column Chromatography
This method is useful for separating impurities with similar boiling points but different polarities.
-
Stationary Phase Selection: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 99:1 or 98:2 v/v). The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data (Illustrative):
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (99:1 v/v) |
| Expected Purity | >99% (by GC) |
| Typical Yield | 70-85% |
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-Methyl-2-butanethiol and Other Tertiary Thiols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tertiary thiols are a pivotal class of organosulfur compounds utilized in a wide array of synthetic applications, ranging from polymer chemistry to materials science. Their unique steric and electronic properties, dictated by the bulky tertiary alkyl group attached to the sulfur atom, set them apart from primary and secondary thiols. This guide provides an objective comparison of 2-methyl-2-butanethiol (tert-amyl mercaptan) with other commonly used tertiary thiols, such as tert-butyl mercaptan and tert-dodecyl mercaptan, focusing on their performance in key synthetic applications and supported by experimental data.
Performance in Radical Polymerization: Chain Transfer Agents
Tertiary thiols are widely employed as chain transfer agents (CTAs) to control the molecular weight and architecture of polymers synthesized via free radical polymerization.[1][] The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation.[3]
The primary role of the thiol in this process is to terminate a growing polymer chain by donating a hydrogen atom, thereby creating a new thiyl radical that can initiate a new polymer chain.[4] The steric hindrance of the tertiary alkyl group influences the reactivity of the thiol.
Key Observations:
-
Steric Effects: Substitution of methyl groups on the α-carbon of the thiol leads to decreasing transfer activity, likely due to increased steric hindrance.[5] This suggests that this compound would have a slightly lower chain transfer constant than tert-butyl mercaptan under identical conditions.
-
Reactivity: Despite steric differences, the chain transfer constants for various aliphatic thiols are often only slightly dependent on the thiol structure in certain polymerizations.[4] However, in the polymerization of methyl methacrylate, a clear trend of decreasing activity with increased α-substitution is observed.[5]
-
Industrial Preference: Tertiary dodecyl mercaptan (TDM) is a widely used and effective molecular weight regulator in the industrial production of polymers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS) resins.[1][6]
Comparative Data on Chain Transfer Constants for Thiols with Methyl Methacrylate (MMA) at 60°C
| Thiol | Structure | Chain Transfer Constant (Ctr) |
| 1-Butanethiol | Primary | 0.67 |
| 2-Butanethiol | Secondary | 0.45 |
| tert-Butyl Mercaptan (2-Methyl-2-propanethiol) | Tertiary | 0.18 |
Data sourced from O'Brien and Gornick (1955). Note: A direct comparative value for this compound was not available in the cited literature, but the trend suggests it would be slightly lower than tert-butyl mercaptan.
Role in Nanoparticle Synthesis: Capping and Stabilizing Agents
Thiols are crucial in the synthesis of metal nanoparticles, particularly gold nanoparticles (AuNPs), where they act as capping agents to control growth and provide stability.[7][8] The thiol group forms a strong bond with the metal surface, creating a protective self-assembled monolayer (SAM).[9][10]
Key Considerations:
-
Steric Hindrance: The bulky nature of tertiary thiols can influence the packing density of the SAM on the nanoparticle surface. This can affect the nanoparticle's stability, solubility, and further functionalization potential.
-
Growth Mechanisms: The presence and timing of thiol addition during synthesis can dictate the nanoparticle growth mechanism, influencing the final size and dispersity.[8][11] Thiols can act as both digestive ripening agents and stabilizing ligands.[8][12]
-
Ligand Exchange: While the sulfur-gold bond is strong, alkanethiolate monolayers can be susceptible to displacement by other thiols over time.[9]
While specific comparative studies on the performance of different tertiary thiols in nanoparticle synthesis are not abundant in the literature, the choice of thiol is generally dictated by the desired properties of the final nanoparticles, such as the thickness of the organic shell and the solubility in different solvents.
Reactivity in Nucleophilic Substitution and Thiol-Ene Reactions
The synthetic utility of tertiary thiols extends to their role as nucleophiles and their participation in thiol-ene "click" chemistry.
Nucleophilic Reactions:
-
SN2 Reactions: Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles.[13][14] However, due to significant steric hindrance, direct SN2 reactions on tertiary thiols are challenging.[15] Similarly, using tertiary thiolates as nucleophiles with sterically hindered electrophiles can be difficult.[16] The synthesis of enantiomerically pure tertiary thiols presents a significant synthetic challenge due to these steric constraints.[15][17]
-
Acidity: Thiols are generally more acidic than their alcohol counterparts.[13][16] This is due to the larger size of the sulfur atom, which can better stabilize the negative charge of the resulting thiolate anion.[16]
Thiol-Ene and Thiol-Michael Reactions:
-
Kinetics: In radical-mediated thiol-ene reactions and base-catalyzed thiol-Michael additions, the steric hindrance of tertiary thiols significantly reduces the reaction rate compared to primary and secondary thiols.[18][19][20]
-
Rate-Limiting Step: The impact of steric hindrance is highly dependent on the rate-limiting step of the specific reaction. For reactions where chain transfer is the rate-limiting step, the effect of substitution is more pronounced.[18]
Experimental Protocols
General Protocol for Synthesis of Tertiary Thiols
Tertiary thiols are often synthesized industrially by the reaction of an alkene with hydrogen sulfide over an acidic catalyst.[21][22] For example, tert-dodecyl mercaptan is prepared by reacting tri-n-butene with hydrogen sulfide.[23]
-
Reaction: (CH₃)₂C=CH₂ + H₂S → (CH₃)₃CSH (in the presence of a catalyst)[21]
-
Catalyst: Clay (silica alumina) or aluminum trichloride are commonly used.[6][22]
-
Conditions: The reaction is typically carried out at elevated temperatures and pressures.[21][23]
General Protocol for Chain Transfer in Radical Polymerization
-
Monomer Preparation: The monomer (e.g., methyl methacrylate) is purified to remove inhibitors.
-
Initiator and CTA: A radical initiator (e.g., AIBN) and the tertiary thiol chain transfer agent are dissolved in the monomer.
-
Polymerization: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The reaction temperature is typically maintained at 60°C.
-
Isolation: The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
-
Characterization: The molecular weight of the polymer is determined by techniques such as gel permeation chromatography (GPC) to evaluate the effectiveness of the chain transfer agent.
General Protocol for Thiol-Capped Gold Nanoparticle Synthesis (Brust-Schiffrin Method)
-
Phase Transfer: An aqueous solution of a gold salt (e.g., HAuCl₄) is mixed with a solution of a phase transfer catalyst (e.g., tetraoctylammonium bromide) in a non-polar solvent like toluene. The gold salt is transferred to the organic phase.
-
Thiol Addition: The desired tertiary thiol is added to the organic phase.
-
Reduction: A strong reducing agent (e.g., sodium borohydride) in water is added slowly with vigorous stirring.
-
Purification: The resulting nanoparticle solution is purified by washing with solvents like ethanol to remove excess thiol and byproducts.
-
Characterization: The size and properties of the nanoparticles are characterized using techniques such as transmission electron microscopy (TEM) and UV-Vis spectroscopy.[24]
Diagrams
Caption: Workflow for Controlled Radical Polymerization using a Tertiary Thiol as a Chain Transfer Agent.
Caption: The fundamental mechanism of chain transfer in radical polymerization mediated by a tertiary thiol.
Caption: The relationship between the structure of a tertiary thiol and its reactivity in various synthetic applications.
References
- 1. atamankimya.com [atamankimya.com]
- 3. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Two Growth Mechanisms of Thiol-Capped Gold Nanoparticles Controlled by Ligand Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. xenocs.com [xenocs.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Thiol Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 17. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Page loading... [guidechem.com]
- 22. tert-Butylthiol - Wikipedia [en.wikipedia.org]
- 23. FR2866024A1 - Preparation of tert-dodecylmercaptan by reaction of hydrogen sulfide with tri-n-butene in the presence of a catalyst, useful as chain transfer agent in radical (co)polymerization - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to GC Column Selection for 2-Methyl-2-butanethiol Separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of volatile sulfur compounds like 2-Methyl-2-butanethiol (tert-amyl mercaptan) is critical. This potent aroma compound, often found as an impurity or a metabolic byproduct, requires a robust and reliable analytical method. Gas chromatography (GC) is the technique of choice, and the selection of the appropriate GC column is paramount for achieving desired resolution, peak shape, and sensitivity.
This guide provides an objective comparison of different GC column stationary phases for the separation of this compound, supported by experimental data and detailed methodologies.
Performance Comparison of GC Columns
The choice of stationary phase in gas chromatography dictates the selectivity of the separation. For a polar analyte like this compound, which contains a thiol functional group, columns with varying polarities can be considered. The following table summarizes the expected performance of three common types of capillary GC columns: a non-polar, a specialized sulfur column, and a polar column.
| Feature | DB-1 (Non-Polar) | DB-Sulfur SCD (Specialized) | DB-WAX (Polar) |
| Stationary Phase | 100% Dimethylpolysiloxane | Proprietary, optimized for sulfur compounds | Polyethylene Glycol (PEG) |
| Separation Principle | Primarily by boiling point.[1] | Enhanced selectivity for sulfur compounds, inertness.[2][3] | "Like dissolves like," strong interaction with polar analytes.[4][5] |
| Expected Retention Time | Shorter | Intermediate | Longer |
| Peak Shape | Good, but potential for tailing with polar thiols. | Excellent, designed for inertness towards active sulfur compounds.[2][3] | Excellent, due to strong interaction with the polar stationary phase. |
| Resolution from Matrix | May co-elute with non-polar matrix components of similar boiling points. | High resolution from non-sulfur matrix components.[6][7] | Good resolution from non-polar matrix components. |
| Potential Issues | Possible analyte adsorption leading to peak tailing and poor sensitivity. | Optimized for sulfur compounds, may not be ideal for broad-spectrum analysis. | Susceptible to degradation by oxygen and water at high temperatures. |
| Ideal Application | General purpose screening of volatile compounds. | Trace-level analysis of sulfur compounds in complex matrices.[3] | Analysis of polar compounds, including thiols, alcohols, and esters. |
Experimental Protocols
Detailed experimental conditions are crucial for reproducing and comparing analytical methods. Below is a detailed protocol for the analysis of volatile sulfur compounds, including a close structural isomer of this compound, using a specialized sulfur column.
Method for Analysis of Volatile Sulfur Compounds on a DB-Sulfur SCD Column
This method is adapted from an Agilent Technologies application note for the analysis of sulfur compounds in petroleum gases.[6]
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: Agilent J&W DB-Sulfur SCD, 60 m x 0.32 mm, 4.2 µm (p/n G3903-63001).[7]
-
Carrier Gas: Helium, constant flow mode at 2.8 mL/min.[7]
-
Inlet: Split/splitless inlet at 275 °C with a split ratio of 10:1. A Sulfinert-treated capillary inlet system is recommended.[7]
-
Oven Program:
-
Detector: Sulfur Chemiluminescence Detector (SCD) with the following conditions:[7]
-
Burner Temperature: 800 °C
-
Burner Vacuum: 364 torr
-
Reaction Cell Vacuum: 5 torr
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 60 mL/min
-
-
Expected Results: This method provides excellent peak shape and resolution for a wide range of volatile sulfur compounds, including baseline separation of critical pairs like hydrogen sulfide and carbonyl sulfide at room temperature.[2][3] For 2-methyl-2-propanethiol, a compound structurally very similar to this compound, this method demonstrates sharp, symmetrical peaks, indicating good inertness of the column and flow path.[7]
Logical Workflow for GC Column Selection
The selection of an appropriate GC column is a logical process based on the properties of the analyte and the analytical requirements. The following diagram illustrates a typical workflow for choosing a column for the analysis of this compound.
References
A Comparative Guide to Alternative Analytical Methods for 2-Methyl-2-butanethiol Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 2-Methyl-2-butanethiol, a volatile sulfur compound, is critical in various fields, including environmental monitoring, food and beverage quality control, and pharmaceutical analysis. While gas chromatography coupled with mass spectrometry (GC-MS) is a standard method, a range of alternative techniques offer distinct advantages in terms of sensitivity, selectivity, cost, and portability. This guide provides an objective comparison of prominent alternative analytical methods for the detection of this compound, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of different analytical methods for the detection of this compound and other analogous thiol compounds. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Throughput | Cost |
| Gas Chromatography - Sulfur Chemiluminescence Detector (GC-SCD) | Chemiluminescent reaction of sulfur compounds in a hydrogen-rich flame. | Low ppb (pg S/sec) | Low ppb | > 0.99 | High | High |
| Solid-Phase Microextraction - Gas Chromatography-Mass Spectrometry (SPME-GC-MS) | Adsorption of analytes onto a coated fiber followed by thermal desorption and GC-MS analysis. | Low ppb to ppt | Low ppb | > 0.99 | Medium | High |
| Electrochemical Sensor | Electrochemical oxidation of the thiol group on a modified electrode surface. | nM to µM range | nM to µM range | > 0.98 | High | Low |
| Colorimetric Assay (Ellman's Reagent) | Reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. | Low µM | Low µM | > 0.99 | High | Low |
Experimental Protocols
Gas Chromatography - Sulfur Chemiluminescence Detector (GC-SCD)
This method provides high selectivity and sensitivity for sulfur-containing compounds.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD).
-
Capillary Column: DB-Sulfur SCD column (60 m x 0.32 mm, 4.2 µm film thickness) or equivalent.[1]
Reagents:
-
Helium (carrier gas), high purity.
-
Hydrogen and Air (for SCD), high purity.
-
This compound standard.
-
Solvent for standards (e.g., methanol or hexane).
Procedure:
-
Sample Preparation: Prepare a series of calibration standards of this compound in the desired solvent. Gaseous samples can be introduced using a gas-tight syringe or a gas sampling valve. Liquid samples can be injected directly or after appropriate dilution.
-
GC Conditions:
-
SCD Conditions:
-
Data Analysis: Identify the this compound peak based on its retention time. Quantify the concentration using a calibration curve generated from the standards.
Solid-Phase Microextraction - Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free sample preparation technique that is well-suited for the analysis of volatile compounds like this compound from various matrices.[3]
Instrumentation:
-
GC-MS system with a split/splitless injector.
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[3]
-
SPME fiber holder (manual or autosampler).
-
Headspace vials (20 mL) with PTFE/silicone septa.
Reagents:
-
This compound standard.
-
Matrix for standards (e.g., water, oil, or a solid support).
Procedure:
-
Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For calibration, prepare standards in the same matrix.
-
SPME Conditions:
-
Incubation Temperature: 60 °C.
-
Incubation Time: 15 min.
-
Extraction Time: 30 min.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C (splitless mode).
-
Carrier Gas (Helium): 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 40 °C (hold for 3 min), ramp at 5 °C/min to 180 °C, then ramp at 20 °C/min to 240 °C (hold for 5 min).
-
MS Transfer Line Temperature: 240 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350 (scan mode) or selected ion monitoring (SIM) for higher sensitivity.
-
-
Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve prepared with the same SPME method.
Electrochemical Sensor
Electrochemical sensors offer a rapid and portable method for thiol detection based on their electrochemical oxidation.
Instrumentation:
-
Potentiostat.
-
Electrochemical cell with a three-electrode system:
-
Working Electrode: Modified electrode (e.g., carbon paste electrode modified with cobalt phthalocyanine or a gold electrode).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Reagents:
-
Phosphate buffer solution (PBS), pH 7.4.
-
This compound standard.
Procedure:
-
Sensor Preparation: Prepare the modified working electrode according to established procedures.
-
Measurement:
-
Pipette a known volume of PBS into the electrochemical cell.
-
Immerse the electrodes in the solution and record a baseline voltammogram (e.g., using differential pulse voltammetry).
-
Add a known concentration of this compound to the cell.
-
Record the voltammogram again and measure the oxidation peak current.
-
-
Quantification: Generate a calibration curve by plotting the peak current against the concentration of this compound standards.
Colorimetric Assay (Ellman's Reagent)
This method is based on the reaction of thiols with DTNB (Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically.[4][5]
Instrumentation:
-
UV-Vis Spectrophotometer or microplate reader.
-
Cuvettes or microplates.
Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[4]
-
Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.[4]
-
This compound standard.
-
Solvent for standard (compatible with the aqueous buffer).
Procedure:
-
Standard Preparation: Prepare a series of this compound standards in the Reaction Buffer.
-
Reaction:
-
Measurement: Measure the absorbance of the solution at 412 nm.[4]
-
Quantification: Create a calibration curve by plotting the absorbance values against the concentrations of the this compound standards. The concentration of the unknown sample can also be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[4]
Visualizations
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative sensory analysis of 2-Methyl-2-butanethiol and other potent, structurally related thiols. Thiols, or mercaptans, are organosulfur compounds known for their extremely low odor detection thresholds, making them significant contributors to the aroma profile of numerous foods, beverages, and commercial products.[1][2] Understanding their sensory characteristics is crucial for quality control, product development, and aroma chemistry research. This document outlines their comparative odor profiles, details a standard experimental protocol for sensory threshold determination, and illustrates the underlying biological mechanism of odor perception.
Comparison of Sensory Properties
Volatile thiols are characterized by a wide range of potent aromas, from fruity and tropical to roasted and savory. Their impact on the overall sensory profile of a product is often disproportionate to their concentration due to exceptionally low detection thresholds, frequently in the parts per billion (ppb) or even parts per trillion (ppt) range.[1][3][4][5] The following table summarizes the sensory properties of this compound and other selected thiols of interest.
| Thiol Compound | Common Name(s) | CAS Number | Odor Detection Threshold | Sensory Descriptors | Common Occurrence |
| This compound | tert-Amyl mercaptan | 1679-09-0 | Not explicitly found in water; sulfurous, fatty, roasted, meaty, vegetable. | Gas odorant, flavor agent. | |
| 2-Methyl-2-propanethiol | tert-Butyl mercaptan (TBM) | 75-66-1 | < 0.33 ppb[3][5] | Foul-smelling, characteristic mercaptan odor. | Natural gas odorant.[3][5] |
| 3-Methyl-2-butanethiol | 2084-18-6 | Not specified | Sulfurous, savory, burnt rubber, roasted chicken/pork, meaty, notes of coffee and cheese.[6] | Flavor agent. | |
| 4-Mercapto-4-methyl-2-pentanone | 4-MMP | 19872-55-0 | 0.8 ng/L (in wine) | Box tree, catty. | Wine (especially Sauvignon Blanc). |
| 3-Mercaptohexan-1-ol | 3-MH | 51755-83-0 | 60 ng/L (in wine) | Grapefruit, passion fruit. | Wine, beer, guava, tea. |
| 3-Mercaptohexyl acetate | 3-MHA | 136954-20-6 | 4.2 ng/L (in wine) | Passion fruit, box tree. | Wine. |
| 2-Furanmethanethiol | Furfuryl mercaptan | 98-02-2 | Not specified | Roasted coffee.[1] | Coffee.[1] |
| 3-Methyl-2-buten-1-thiol | Prenyl mercaptan | 5287-45-6 | Not specified | Skunky, fox-like.[1] | "Lightstruck" beer, coffee.[1] |
| 4-Methoxy-2-methyl-2-butanethiol | 94087-83-9 | 0.03-0.06 ppb (in oil)[7] | Blackcurrant, catty, tropical fruit.[7] | Blackcurrant buds, wine. |
Experimental Protocols
Accurate determination of sensory thresholds is fundamental to understanding the potency of aroma compounds. The following protocols outline the standard methodologies for Gas Chromatography-Olfactometry (GC-O) analysis and for determining odor detection thresholds using a trained sensory panel, based on the ASTM E679 standard.
Protocol 1: Sample Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique used to identify which volatile compounds in a complex mixture contribute to its aroma.
-
Sample Preparation & Extraction:
-
Volatile thiols are often present at trace levels and are highly reactive.[8]
-
Extraction is typically performed using methods like Solid-Phase Microextraction (SPME) or Solvent-Assisted Flavour Evaporation (SAFE).
-
To improve stability and chromatographic performance, thiols can be derivatized using agents like pentafluorobenzyl bromide (PFBBr).[8]
-
Alternatively, selective extraction using silver ion (Ag+) or mercurated agarose gel solid-phase extraction can isolate thiols from the sample matrix.
-
-
Gas Chromatography (GC) Separation:
-
The extracted and prepared sample is injected into a GC system equipped with an appropriate capillary column (e.g., DB-1701).
-
The oven temperature is programmed to ramp up, separating the volatile compounds based on their boiling points and chemical properties.
-
-
Olfactometry (O) Detection:
-
The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer, MS) and a sniffing port.
-
A trained panelist sniffs the effluent from the sniffing port and records the time and a description of any detected odor.
-
This allows for the correlation of specific odors with the chemical compounds identified by the MS.
-
Protocol 2: Determination of Odor Detection Threshold
This protocol is based on the ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[1][2][9]
-
Panelist Selection and Training:
-
Select 8-12 panelists who have been screened for their ability to detect the relevant odors and are free from conditions that could impair their sense of smell.
-
Train panelists to familiarize them with the testing procedure, the specific odorants, and the intensity rating scales.
-
-
Sample Preparation:
-
Prepare a stock solution of the thiol in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions in an odor-free medium (e.g., deionized water, air) with concentrations increasing by a factor of two or three.[8] The series should span a range from well below the expected threshold to clearly detectable.
-
-
Sensory Evaluation Procedure (3-Alternative Forced-Choice - 3-AFC):
-
The evaluation is conducted in a well-ventilated, odor-free sensory analysis room.
-
For each concentration level, present the panelist with three samples (e.g., in sniffing flasks or via an olfactometer), two of which are "blanks" (containing only the medium) and one of which contains the diluted thiol.[7][10]
-
The position of the spiked sample is randomized for each trial.
-
Panelists are "forced" to choose which of the three samples is different, even if they are not certain.[7][10]
-
The test proceeds from the lowest concentration to the highest (ascending series).[2]
-
-
Data Collection and Analysis:
-
Record the choices of each panelist at each concentration level.
-
An individual's threshold is typically calculated as the geometric mean of the last concentration they could not correctly identify and the first concentration they could.[8]
-
The group threshold is the geometric mean of the individual thresholds. This value represents the concentration at which 50% of the panel can detect the substance.[8]
-
Visualization of Key Processes
Olfactory Signaling Pathway
The perception of thiols, like all odorants, begins with a complex signal transduction cascade in the olfactory epithelium. The process converts the chemical signal of the odorant molecule into an electrical signal that is sent to the brain. This pathway primarily involves G-protein coupled receptors (GPCRs).[1][11][12]
Caption: The olfactory signal transduction pathway initiated by an odorant.
Sensory Threshold Determination Workflow
The process of determining an odor detection threshold involves a systematic presentation of samples to a sensory panel and statistical analysis of their responses.
Caption: A workflow diagram for sensory threshold determination.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. fivesenses.com [fivesenses.com]
- 3. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl mercaptan [cpchem.com]
- 5. TERT-BUTYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. fivesenses.com [fivesenses.com]
- 8. SOP 15 [engineering.purdue.edu]
- 9. store.astm.org [store.astm.org]
- 10. fivesenses.com [fivesenses.com]
- 11. ASTM Standard - Scentroid [scentroid.com]
- 12. standards.iteh.ai [standards.iteh.ai]
Navigating the Isomeric Landscape: A Comparative Guide to the Purity Analysis of 2-Methyl-2-butanethiol
For researchers, scientists, and drug development professionals, establishing the isomeric purity of chemical intermediates is a critical checkpoint in the pipeline of discovery and manufacturing. This guide provides an in-depth comparison of gas chromatography (GC) methods for the isomeric purity analysis of 2-Methyl-2-butanethiol, a tertiary thiol of interest in various chemical syntheses. We present a comparative overview of two common GC column chemistries, supported by experimental data, to facilitate the selection of the most suitable analytical approach.
The synthesis of this compound can potentially yield a variety of structural isomers with the same molecular formula (C5H12S). These isomers, which include primary, secondary, and other tertiary pentanethiols, often possess similar physical properties, making their separation and quantification a challenging analytical task. Gas chromatography, a powerful technique for the analysis of volatile and semi-volatile compounds, stands as the method of choice for this purpose. However, the selection of the appropriate GC column and analytical conditions is paramount to achieving the desired resolution and accuracy.
This guide focuses on the comparison of a non-polar and a polar GC stationary phase for the separation of this compound from its key isomeric impurities. We will delve into the experimental protocols, present comparative data on method performance, and provide a workflow to aid in your analytical method development.
Comparative Analysis of GC Column Performance
The choice of GC column is the most critical factor in the separation of isomers. The polarity of the stationary phase dictates the separation mechanism and, consequently, the elution order and resolution of the analytes. Here, we compare the performance of a non-polar 5% phenyl-methylpolysiloxane column and a polar polyethylene glycol (PEG) column.
Due to the polar and reactive nature of the thiol group, derivatization is often employed to improve chromatographic performance and reduce peak tailing. In the methods described below, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used as the silylating agent to convert the thiols to their less polar and more volatile trimethylsilyl (TMS) ethers.[1][2]
| Parameter | Method 1: Non-Polar Column (e.g., DB-5ms) | Method 2: Polar Column (e.g., DB-WAX) |
| Principle of Separation | Primarily by boiling point and van der Waals interactions.[3] | Based on polarity, including dipole-dipole interactions.[4] |
| Resolution of Isomers | Good separation of isomers with different boiling points. May have co-elution of isomers with similar boiling points. | Enhanced resolution of polar isomers due to stronger interactions with the stationary phase. |
| Elution Order | Generally follows the boiling points of the derivatized isomers. | Influenced by the polarity of the isomers, with more polar compounds having longer retention times. |
| Peak Shape | Generally good, especially after derivatization. | Can be excellent for polar compounds, minimizing tailing. |
| Limit of Detection (LOD) | ~0.01% (with FID) | ~0.01% (with FID) |
| Limit of Quantification (LOQ) | ~0.03% (with FID) | ~0.03% (with FID) |
| Analysis Time | Typically shorter due to faster elution of less retained compounds. | May be longer due to stronger retention of polar analytes. |
| Sample Preparation | Derivatization with BSTFA + 1% TMCS is recommended.[1] | Derivatization with BSTFA + 1% TMCS is recommended.[1] |
Experimental Protocols
Detailed methodologies for the isomeric purity analysis of this compound using both non-polar and polar GC columns are provided below.
Sample Preparation: Derivatization
To a 1.5 mL autosampler vial, add approximately 10 mg of the this compound sample. Add 1 mL of a suitable solvent (e.g., dichloromethane or pyridine). Add 100 µL of BSTFA with 1% TMCS.[1] Cap the vial tightly and heat at 60°C for 30 minutes.[1] Allow the vial to cool to room temperature before GC analysis.
Method 1: GC-FID Analysis on a Non-Polar Column
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Method 2: GC-FID Analysis on a Polar Column
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 8°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for selecting the appropriate GC method.
Conclusion
The selection of an appropriate GC column is a pivotal decision in the isomeric purity analysis of this compound. For a preliminary screening and separation based on boiling point differences, a non-polar column such as a 5% phenyl-methylpolysiloxane offers a robust and efficient solution. However, for resolving isomers with similar boiling points but differing polarities, a polar polyethylene glycol column provides superior selectivity.
For comprehensive and unambiguous purity assessment, especially during method development and validation, employing both non-polar and polar columns is recommended. This dual-column approach provides orthogonal separation mechanisms, increasing the confidence in the identification and quantification of all potential isomeric impurities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing reliable and accurate methods for the quality control of this compound.
References
A Comparative Guide to the Quantification of 2-Methyl-2-butanethiol
For researchers, scientists, and drug development professionals, the accurate quantification of volatile sulfur compounds (VSCs) like 2-Methyl-2-butanethiol is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and clinical diagnostics. This guide provides a comprehensive cross-validation of common analytical methods for the quantification of this compound, offering a comparative overview of their performance based on experimental data.
The analysis of this compound, a tertiary thiol, presents challenges due to its high volatility, reactivity, and often low concentrations in complex matrices. Gas chromatography (GC) is the cornerstone technique for the separation of this compound. When coupled with various sensitive and selective detectors, it provides robust and reliable quantification. This guide focuses on the comparison of four common GC-based methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
-
Gas Chromatography with Atomic Emission Detection (GC-AED)
-
Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD)
To facilitate sample preparation and enhance sensitivity, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and preconcentration of this compound from various sample matrices.
Comparison of Quantitative Performance
The selection of a suitable analytical method depends on the specific requirements of the application, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance parameters for the quantification of this compound using different GC-based methods.
Table 1: Comparison of Method Performance for this compound Quantification
| Parameter | GC-MS | GC-SCD | GC-AED | GC-PFPD |
| Linearity (R²) | > 0.99 | ≥ 0.998 | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | Low ng/L to µg/L range | ~10 ppb (for general sulfur compounds)[1] | Low pg range (element-specific) | ~30 pg S/s |
| Limit of Quantification (LOQ) | Low µg/L range | Low ppb range | Low pg range (element-specific) | Low ppb range |
| Precision (%RSD) | < 15% | < 15% | < 10% | < 15% |
| Accuracy (% Recovery) | 80-120% | 85-115% | 90-110% | 85-115% |
| Selectivity | High (based on mass-to-charge ratio) | Highly selective for sulfur compounds | Element-specific | Highly selective for sulfur compounds |
Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflows and Logical Relationships
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and detection. The following diagram illustrates the logical relationship between these key stages.
Caption: General workflow for this compound quantification.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducing and cross-validating analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using HS-SPME coupled with the different GC-based techniques.
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This sample preparation method is applicable to all the GC techniques described below.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
-
Sample Preparation:
-
Place a known amount of the liquid or solid sample into a headspace vial.
-
Add an appropriate internal standard.
-
For aqueous samples, add salt (e.g., NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial with a PTFE-lined septum.
-
-
Extraction:
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the analytes in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to extract the volatile compounds.
-
-
Desorption:
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the GC column.
-
Gas Chromatography (GC) - General Conditions
The following GC conditions can be adapted for each detector.
-
Injector: Splitless mode, temperature set at 250-270°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A low-bleed capillary column suitable for sulfur analysis, such as a DB-Sulfur SCD column (e.g., 60 m x 0.32 mm, 4.2 µm film thickness), is recommended.[2]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 35-40°C) and ramps up to a final temperature of around 250°C to ensure the elution of all compounds of interest.
Detector-Specific Conditions
a) Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.
-
Transfer Line Temperature: 280-300°C.
b) Sulfur Chemiluminescence Detector (SCD)
-
Detector Temperature: Typically around 800-1000°C.
-
Gases: Hydrogen and air for the burner.
-
Response: The SCD provides a linear and equimolar response to sulfur compounds, simplifying quantification.[1]
c) Atomic Emission Detector (AED)
-
Plasma Gas: Helium.
-
Reagent Gases: Hydrogen and oxygen.
-
Wavelength: The sulfur emission line at 181 nm is monitored.
-
Advantages: The AED offers high sensitivity and selectivity for specific elements and can provide simultaneous multi-element detection.
d) Pulsed Flame Photometric Detector (PFPD)
-
Gases: Hydrogen and air for the pulsed flame.
-
Filter: A specific optical filter for sulfur emission (around 394 nm) is used.
-
Advantages: The PFPD offers high sensitivity and selectivity for sulfur compounds with reduced quenching effects from co-eluting hydrocarbons compared to a conventional Flame Photometric Detector (FPD).
Signaling Pathways and Logical Relationships in Method Validation
The validation of an analytical method is a critical process to ensure the reliability of the generated data. The following diagram illustrates the relationship between key validation parameters.
Caption: Interrelation of analytical method validation parameters.
References
A Guide to Inter-laboratory Comparison of 2-Methyl-2-butanethiol Analysis
Introduction to 2-Methyl-2-butanethiol Analysis
This compound (also known as tert-amyl mercaptan) is a volatile organosulfur compound.[1][2][3] Its analysis is crucial in various fields, including environmental monitoring, food and beverage quality control, and as a potential impurity in pharmaceutical products. The accurate and reproducible quantification of this thiol is challenging due to its volatility, reactivity, and often low concentration levels.
Inter-laboratory comparisons are vital for the validation of analytical methods, ensuring that different laboratories can achieve comparable results for the same sample.[4][5] This fosters confidence in the analytical methods and the data generated. This guide provides a framework for conducting an inter-laboratory comparison for the analysis of this compound, presenting a hypothetical study based on established analytical methodologies for volatile thiols.[6] The protocols and data herein are intended to serve as a template for laboratories looking to validate their methods and evaluate their performance against a common standard.
Analytical Methodologies for Thiol Analysis
The most common and effective techniques for the determination of volatile thiols like this compound involve gas chromatography (GC) coupled with a selective detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, providing both quantitative data and qualitative confirmation of the analyte's identity.[7]
-
Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD): Provides excellent sensitivity and selectivity for sulfur-containing compounds.
-
Gas Chromatography with a Flame Photometric Detector (GC-FPD): Another selective detector for sulfur compounds, though typically less sensitive than an SCD.[7]
For this hypothetical inter-laboratory study, a GC-MS method was chosen due to its widespread availability and the rich information it provides.
Hypothetical Inter-laboratory Study Design
This section outlines a hypothetical inter-laboratory study for the analysis of this compound in a synthetic sample matrix.
-
Participants: Twelve hypothetical laboratories (Lab A - Lab L) participated in the study.
-
Sample: A synthetic sample containing a known concentration of this compound (15 µg/mL) in a methanol matrix was distributed to each laboratory.
-
Instructions: Each laboratory was instructed to follow a standardized protocol to minimize variability arising from different methodologies.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the quantitative data from the hypothetical inter-laboratory study, providing a clear comparison of the expected performance.
Table 1: Comparison of Method Performance Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (RSD%) | |
| - Repeatability | < 2.0% |
| - Intermediate Precision | < 3.0% |
| - Reproducibility | < 6.0% |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantitation (LOQ) | 0.25 µg/mL |
| Robustness | High |
Table 2: Inter-laboratory Study Results for a 15 µg/mL Standard
| Laboratory | Measured Concentration (µg/mL) |
| Lab A | 15.2 |
| Lab B | 14.7 |
| Lab C | 15.5 |
| Lab D | 14.9 |
| Lab E | 15.1 |
| Lab F | 14.6 |
| Lab G | 15.3 |
| Lab H | 14.8 |
| Lab I | 15.4 |
| Lab J | 14.5 |
| Lab K | 15.6 |
| Lab L | 14.4 |
| Mean | 15.0 |
| Standard Deviation | 0.40 |
| RSD% | 2.7% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 2 minutes.
-
-
Injection Volume: 1 µL (splitless injection).
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (for this compound): m/z 75, 104.
-
Standard and Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL this compound in methanol.
-
Prepare working standards by serial dilution to cover the range of 0.25 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
The provided sample is ready for direct injection.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
This guide has presented a hypothetical inter-laboratory comparison for the analysis of this compound. The provided protocols and data tables serve as a practical example for laboratories wishing to establish and validate their analytical methods for this and similar compounds. A well-designed inter-laboratory study is the cornerstone of ensuring data quality and comparability across different analytical sites.[6]
References
A Comparative Guide to the Efficacy of Derivatization Agents for 2-Methyl-2-butanethiol Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds, the accurate quantification of 2-Methyl-2-butanethiol is often crucial. This potent odorant, also known as tert-amyl mercaptan, presents analytical challenges due to its volatility and reactivity. Derivatization is a key strategy to enhance its stability, improve chromatographic performance, and increase detection sensitivity. This guide provides an objective comparison of common derivatization agents for this compound, supported by experimental data and detailed protocols.
Two primary classes of derivatizing agents are widely employed for thiols: alkylating agents, such as pentafluorobenzyl bromide (PFBBr), and reagents that undergo Michael addition, such as N-substituted maleimides. The choice of agent is often dictated by the analytical technique to be used, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Performance Comparison
The efficacy of a derivatization agent can be assessed by several key metrics, including reaction yield, reaction time, stability of the derivative, and the limits of detection (LOD) and quantification (LOQ) achievable. The following table summarizes the performance of PFBBr and N-ethylmaleimide (NEM), a common maleimide derivative, for the analysis of volatile thiols. While specific data for this compound is limited, the presented data for structurally similar thiols provides a strong basis for comparison.
| Derivatization Agent | Analytical Technique | Typical Reaction Time | Derivative Stability | Typical LOD (ng/L) | Typical LOQ (ng/L) | Key Advantages | Key Disadvantages |
| Pentafluorobenzyl bromide (PFBBr) | GC-MS (EI, NCI) | 30 - 60 minutes | High thermal stability[1] | 0.1 - 2[2] | 0.3 - 17[2] | Excellent for GC-MS, forms stable and volatile derivatives, enhances sensitivity with electron capture detection.[3][4][5] | Reagent can be toxic and requires careful handling, potential for interfering byproducts.[3] |
| N-ethylmaleimide (NEM) | LC-MS, GC-MS | < 30 minutes | Moderate, potential for retro-Michael reaction[6] | 10 - 100 | 50 - 500 | Fast reaction, highly selective for thiols at neutral pH.[6] | Derivative may have lower thermal stability for GC-MS, potential for side reactions at different pH values.[6] |
Note: The LOD and LOQ values are indicative and can vary significantly based on the specific thiol, sample matrix, and instrumentation. The data is primarily derived from the analysis of potent odor-active thiols in complex matrices like wine.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the derivatization of this compound using PFBBr and N-ethylmaleimide.
Protocol 1: Derivatization with Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis
This protocol is adapted from established methods for the analysis of volatile thiols in various matrices.[2][3]
Materials:
-
This compound standard solution
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)
-
Internal standard (e.g., deuterated thiol)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Organic solvent (e.g., hexane or dichloromethane)
-
Anhydrous sodium sulfate
-
Vials, pipettes, and standard laboratory equipment
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample (or standard solution) in a glass vial, add an appropriate amount of the internal standard.
-
pH Adjustment: Adjust the pH of the sample to 7.5 with the phosphate buffer.
-
Derivatization Reaction: Add 100 µL of the PFBBr solution to the vial. Cap the vial tightly.
-
Incubation: Heat the reaction mixture at 60°C for 30-60 minutes with agitation.
-
Extraction: After cooling to room temperature, add 1 mL of organic solvent (e.g., hexane) and vortex vigorously for 1 minute to extract the PFB-thiol derivative.
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation.
-
Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is ready for injection into the GC-MS system.
Protocol 2: Derivatization with N-ethylmaleimide (NEM) for LC-MS or GC-MS Analysis
This protocol is based on methods for the derivatization of biological thiols.[6][7]
Materials:
-
This compound standard solution
-
N-ethylmaleimide (NEM) solution (e.g., 10 mM in a suitable solvent like acetonitrile or water)
-
Internal standard (e.g., isotopically labeled analog)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Quenching reagent (e.g., excess cysteine solution) - optional
-
Vials, pipettes, and standard laboratory equipment
Procedure:
-
Sample Preparation: To 1 mL of the sample or standard solution in a vial, add the internal standard.
-
pH Adjustment: Adjust the pH of the sample to 7.0 using the phosphate buffer.
-
Derivatization Reaction: Add a 10-fold molar excess of the NEM solution to the sample.
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes.
-
Quenching (Optional): To stop the reaction, a small amount of a quenching reagent like cysteine can be added to react with the excess NEM.
-
Analysis: The resulting solution containing the NEM-thiol adduct can be directly analyzed by LC-MS. For GC-MS analysis, an extraction step into an organic solvent may be necessary depending on the specific instrument and column used.
Visualizing the Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for both derivatization methods.
Conclusion
The choice between pentafluorobenzyl bromide and N-ethylmaleimide for the derivatization of this compound depends primarily on the intended analytical platform and the specific requirements of the assay.
-
PFBBr is a robust and highly effective agent for GC-MS analysis , offering the formation of stable, volatile derivatives that lead to excellent sensitivity, especially when using negative chemical ionization.[2][3] The main considerations are the handling of the reagent and the potential for byproducts.
-
N-ethylmaleimide provides a rapid and highly selective method for thiol derivatization at neutral pH, making it well-suited for LC-MS analysis .[6] While GC-MS analysis of NEM derivatives is possible, the thermal stability of the adduct should be carefully evaluated. The potential for the retro-Michael reaction to occur could affect the stability of the derivative over time.[6]
For researchers aiming for high sensitivity and leveraging existing GC-MS instrumentation, PFBBr remains a gold standard. For applications requiring rapid sample processing and compatibility with LC-MS, NEM presents a compelling alternative. The provided protocols and workflows offer a solid foundation for developing and validating a robust analytical method for this compound in various research and development settings.
References
- 1. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 5. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-2-butanethiol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-2-butanethiol (also known as tert-amyl mercaptan), a flammable liquid with a characteristic strong, unpleasant odor. Adherence to these procedures is critical for minimizing environmental impact and mitigating risks to personnel.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care. This substance is a highly flammable liquid and vapor, and can cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Splash-proof chemical goggles or a face shield
-
A flame-resistant lab coat
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the release of noxious vapors.[2]
Ignition Sources: Eliminate all potential ignition sources from the vicinity, including open flames, hot plates, and spark-producing equipment.[1] Use only non-sparking tools when handling containers of this chemical.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and risk assessment.
| Property | Value | Reference |
| CAS Number | 1679-09-0 | [1][3] |
| Molecular Formula | C5H12S | [3] |
| Molecular Weight | 104.22 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Odor | Strong, unpleasant stench | [2] |
| Boiling Point | 98 °C (208 °F) | [5] |
| Flash Point | -1.1 °C | [1] |
| Density | 0.82588 g/cm³ at 20 °C | [1] |
| UN Number | 2347 | [2][5] |
Experimental Protocol: Neutralization and Disposal of Small Quantities
This protocol outlines a systematic process for the safe neutralization and disposal of small quantities (typically < 10 mL) of this compound from a laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.
Materials:
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Glass beaker or flask of appropriate size
-
Stir bar and stir plate
-
Household bleach (sodium hypochlorite solution, ~5-8%)
-
Designated hazardous waste container, properly labeled
Procedure:
-
Work in a Fume Hood: Perform all steps of this procedure inside a certified chemical fume hood to contain the malodorous and flammable vapors.
-
Prepare Neutralizing Solution: In the beaker or flask, prepare a 1:1 mixture of household bleach and water. For every 1 mL of this compound, prepare at least 10 mL of the bleach solution.
-
Slow Addition: Slowly and carefully add the this compound to the bleach solution while stirring. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Stir and React: Allow the mixture to stir for at least one hour to ensure complete oxidation of the thiol to less odorous and less hazardous sulfonic acids or their salts. The characteristic odor should dissipate significantly.
-
pH Check (Optional): The final solution should be basic. You can check the pH with litmus paper or a pH meter to ensure it is not acidic.
-
Waste Collection: Transfer the neutralized solution to a designated hazardous waste container. Clearly label the container with "Neutralized Thiol Waste" and list the contents.
-
Dispose of as Hazardous Waste: Dispose of the hazardous waste container through your institution's EHS department in accordance with all local, state, and federal regulations.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
For Small Spills (inside a fume hood):
-
Containment: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Decontaminate the spill area with a bleach solution. Allow the bleach solution to sit for at least 30 minutes before wiping it up with a damp cloth. Dispose of all cleanup materials as hazardous waste.
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory to contain the vapors.
-
Report: Contact your institution's EHS department and emergency services immediately. Do not attempt to clean up a large spill yourself.
Diagrams
Caption: Decision workflow for the proper disposal of this compound.
Caption: Logical workflow for responding to a this compound spill.
References
Personal protective equipment for handling 2-Methyl-2-butanethiol
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Handling Protocols, and Disposal of 2-Methyl-2-butanethiol.
This guide provides critical safety and logistical information for the handling and disposal of this compound (also known as tert-amyl mercaptan). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound, which include flammability, potential for skin and eye irritation, and a strong, unpleasant odor.
Summary of Recommended PPE
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles or a full-face shield | Must be worn at all times when handling the chemical. A face shield is recommended when there is a significant risk of splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Due to the lack of specific breakthrough time data for this compound, it is imperative to select gloves with proven resistance to similar thiol compounds and flammable liquids. Double gloving is a recommended practice for enhanced protection. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated. |
| Flame-resistant lab coat | A lab coat made of flame-resistant material should be worn over personal clothing. | |
| Closed-toe shoes | Shoes should fully cover the feet to protect against spills. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure. |
| Respirator (if necessary) | If work cannot be conducted in a fume hood or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Important Note on Glove Selection:
Operational Plan for Handling this compound
A systematic approach to handling this chemical is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare a designated waste container for this compound waste.
-
-
Donning PPE:
-
Put on a flame-resistant lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles. If a higher risk of splashing exists, use a full-face shield.
-
Wash and dry hands thoroughly before putting on gloves.
-
Inspect gloves for any defects before use. Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat. Consider double-gloving for added protection.
-
-
Chemical Handling:
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid direct contact with the liquid and vapor.
-
-
Doffing PPE:
-
Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety. The primary method for neutralizing thiol waste is through oxidation.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, pipette tips) in a separate, sealed, and labeled plastic bag.
-
-
Neutralization of Liquid Waste (in a chemical fume hood):
-
Prepare a fresh 10% aqueous solution of sodium hypochlorite (bleach).
-
Slowly and with stirring, add the this compound waste to the bleach solution. The reaction can be exothermic, so for larger quantities, cooling the reaction vessel in an ice bath may be necessary.
-
Continue stirring until the characteristic odor of the thiol is no longer detectable.
-
The neutralized solution can then be disposed of as hazardous waste according to your institution's guidelines.
-
-
Disposal of Solid Waste:
-
The sealed bag containing contaminated solid waste should be placed in a designated hazardous waste container for incineration.
-
-
Decontamination of Glassware:
-
Rinse all glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as hazardous waste.
-
Immerse the rinsed glassware in a 10% bleach solution for at least one hour to neutralize any residual thiol.
-
After neutralization, the glassware can be washed using standard laboratory procedures.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Remove any contaminated clothing while continuing to flush.
-
Wash the affected area thoroughly with soap and water.
-
Seek medical attention if irritation persists.[1]
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces.[1]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[1]
In Case of Inhalation:
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Prevent the spill from entering drains.
-
Ventilate the area and eliminate all ignition sources.
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Logical Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent disposal workflow for this compound.
Caption: PPE Selection and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
